6-(Methoxymethyl)indoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(methoxymethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-7-8-2-3-9-4-5-11-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVGAAVKCJCQAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC2=C(CCN2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Methoxymethyl)indoline chemical structure and properties
An In-Depth Technical Guide to 6-(Methoxymethyl)indoline: Structural Dynamics, Reactivity, and Applications in Targeted Drug Discovery
Introduction to a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) core is recognized as a "privileged scaffold," frequently embedded in the architecture of kinase inhibitors, central nervous system (CNS) therapeutics, and natural product analogs. Among its functionalized derivatives, 6-(Methoxymethyl)indoline (CAS: 1785189-60-7) has emerged as a highly versatile building block[1].
Unlike simple alkyl or halogen substitutions, the methoxymethyl (MOM) group at the C6 position introduces a unique combination of steric, electronic, and pharmacokinetic properties. This whitepaper deconstructs the chemical behavior of 6-(Methoxymethyl)indoline, providing drug development professionals with a mechanistic understanding of its reactivity and self-validating protocols for its functionalization.
Structural Chemistry & Electronic Causality
To effectively utilize 6-(Methoxymethyl)indoline in complex syntheses, one must first understand the electronic cross-talk between the indoline nitrogen (N1) and the C6-methoxymethyl group. The regiochemical outcome of electrophilic aromatic substitution (EAS) or C-H activation on this scaffold is dictated by a synergistic directing effect[1].
-
The N1 Effect: The secondary amine of the indoline ring is a powerful electron-donating group (+M effect). Because the nitrogen lone pair is partially delocalized into the aromatic system, it strongly activates the positions ortho (C7) and para (C5) to the nitrogen.
-
The C6-MOM Effect: The methoxymethyl group (-CH₂OCH₃) acts as a weaker activating group via inductive and hyperconjugative effects, directing electrophiles to its ortho positions (C5 and C7).
The Causality of Regioselectivity: Both substituents independently direct electrophilic attack to the C5 and C7 positions. However, C7 is sterically compressed, situated directly between the N1 atom and the C6-MOM group. Consequently, the C5 position becomes the kinetically and thermodynamically favored site for functionalization due to minimal steric hindrance and maximal electronic activation.
Fig 1: Synergistic electronic directing effects in 6-(Methoxymethyl)indoline.
Applications in Medicinal Chemistry: The "MOM" Advantage
The strategic placement of a methoxymethyl group at the 6-position is not merely a synthetic convenience; it is a deliberate pharmacokinetic (PK) and pharmacodynamic (PD) choice in drug design. 6-substituted indolines are well-documented for their inhibitory action on receptor-tyrosine kinases (such as VEGFR, PDGFR, and FGFR) and cyclin-dependent kinase (CDK) complexes, making them potent anti-angiogenic and anti-tumor agents[2][3].
Why Methoxymethyl over Methoxy or Methyl?
-
Metabolic Stability: A direct methoxy group (-OCH₃) on an aromatic ring is highly susceptible to O-dealkylation by Cytochrome P450 enzymes, yielding a phenol that undergoes rapid Phase II glucuronidation and clearance. The MOM group (-CH₂OCH₃) shifts the ether linkage to an aliphatic carbon, altering its metabolic liability and often extending the compound's half-life.
-
Target Binding: The oxygen atom in the MOM group acts as a flexible hydrogen-bond acceptor. In the ATP-binding pocket of kinases, this flexibility allows the oxygen to optimally align with hinge-region backbone amides, enhancing binding affinity compared to a lipophilic, non-interacting methyl group.
Quantitative Data Summaries
To facilitate experimental planning, the foundational physicochemical and reactivity metrics of 6-(Methoxymethyl)indoline are summarized below.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Experimental Design |
| CAS Number | 1785189-60-7 | Primary identifier for procurement[1]. |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Requires precise stoichiometric calculation for micro-scale reactions. |
| LogP (Predicted) | ~1.8 - 2.2 | Soluble in most organic solvents (DCM, DMF, EtOAc); moderately lipophilic. |
| N1 pKa (Conjugate Acid) | ~4.5 - 5.0 | The indoline nitrogen is less basic than aliphatic amines but can be protonated in strong acids, deactivating the ring to EAS. |
Table 2: Predictive Reactivity Profile for Electrophilic Substitution
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
| C5 | Very High (N1-para, C6-ortho) | Low | Major Product (>90%) |
| C7 | High (N1-ortho, C6-ortho) | High | Minor Byproduct (<10%) |
| C4 | Low (N1-meta, C6-meta) | Medium | Trace / Non-reactive |
Self-Validating Experimental Protocols
To leverage this scaffold, researchers frequently functionalize the C5 position to create vectors for cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). The following protocol details a regioselective bromination.
Causality in Design: We do not brominate the bare indoline. The unprotected N1 amine is too electron-rich, which would lead to rapid, uncontrollable poly-bromination and potential oxidation to the indole. By first applying a tert-butyloxycarbonyl (Boc) protecting group, we dampen the nitrogen's +M effect, ensuring mono-bromination exclusively at C5.
Protocol: Regioselective C5-Bromination of 6-(Methoxymethyl)indoline
Step 1: N-Boc Protection
-
Dissolve 6-(Methoxymethyl)indoline (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere (N₂).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at room temperature for 4 hours.
-
Self-Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). The secondary amine starting material (ninhydrin active) will disappear, replaced by a higher-Rf, UV-active spot (N-Boc product).
Step 2: Electrophilic Bromination
-
Dissolve the N-Boc-6-(methoxymethyl)indoline in anhydrous N,N-Dimethylformamide (DMF) and cool strictly to 0 °C. Causality: Low temperatures maximize the kinetic preference for the less sterically hindered C5 position.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, excluding light to prevent radical side-reactions.
-
Stir at 0 °C for 2 hours.
-
Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NBS. Extract with ethyl acetate.
Step 3: Analytical Self-Validation (The NMR Checkpoint) Before proceeding to downstream cross-coupling, validate the regiochemistry via ¹H-NMR (CDCl₃):
-
Starting Material: The aromatic region shows a doublet for H4 and H5 (ortho-coupling, J ≈ 8 Hz) and a singlet for H7.
-
Brominated Product: If bromination occurred correctly at C5, the H5 proton is lost. The remaining aromatic protons (H4 and H7) are para to each other and will not significantly couple. Validation: The ¹H-NMR must show two distinct singlets in the aromatic region. If doublets remain, bromination occurred at the wrong position.
Fig 2: Self-validating workflow for the regioselective functionalization of the indoline core.
Conclusion
6-(Methoxymethyl)indoline serves as a highly programmable module in synthetic chemistry. By understanding the causal relationship between its electronic structure and its reactivity, researchers can predictably functionalize the C5 position. Furthermore, the incorporation of the methoxymethyl group provides distinct pharmacological advantages, positioning this scaffold as a critical asset in the development of next-generation kinase inhibitors and targeted therapeutics.
References
- Google Patents (EP1224170B1). "6-position substituted indoline, production and use thereof as a medicament". European Patent Office.
-
ACS Publications. "ACS Select - C-H Functionalization". American Chemical Society. Available at:[Link]
Sources
- 1. 6-(Methoxymethyl)indoline | 1785189-60-7 | Benchchem [benchchem.com]
- 2. EP1224170B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]
- 3. PL207445B1 - 6-position substituted indoline, production and use thereof as a medicament - Google Patents [patents.google.com]
Structural and Synthetic Profiling of 6-(Methoxymethyl)indoline: Nomenclature, Synthesis, and Medicinal Applications
Executive Summary
The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous biologically active molecules[1]. Substitution at the 6-position of the indoline ring is a highly effective strategy for modulating the electronic properties and steric bulk of the molecule, which directly influences its binding affinity to biological targets[1]. This technical whitepaper provides an in-depth analysis of 6-(Methoxymethyl)indoline , detailing the derivation of its Preferred IUPAC Name (PIN), its physicochemical profile, and a field-proven, self-validating synthetic methodology.
Nomenclature & Structural Elucidation
The accurate naming of complex heterocyclic compounds is governed by the IUPAC Recommendations and Preferred Names 2013[2]. While "indoline" is a widely accepted retained name for general nomenclature, substitutive organic nomenclature requires a systematic approach to generate the Preferred IUPAC Name (PIN)[3].
The derivation of the PIN for 6-(Methoxymethyl)indoline follows a strict hierarchical logic:
-
Parent Hydride Identification: The foundational aromatic system is indole. According to IUPAC rules, the parent structure is designated as 1H-indole [4].
-
Saturation Modification: The indoline core lacks the C2-C3 double bond present in indole. This saturation is denoted by the hydro prefix 2,3-dihydro [4].
-
Substituent Assignment: The functional group attached to the C6 position is an ether linkage comprising a methyl group attached to an oxygen, which is in turn attached to a methylene bridge. This is systematically named the methoxymethyl group[1].
Combining these elements under substitutive nomenclature rules yields the PIN: 6-(methoxymethyl)-2,3-dihydro-1H-indole [3][4].
Logical derivation of the Preferred IUPAC Name (PIN) for 6-(Methoxymethyl)indoline.
Physicochemical & Computational Profiling
The introduction of a methoxymethyl group at the C6 position significantly influences the indoline's reactivity and pharmacokinetic profile. The ether oxygen acts as a hydrogen bond acceptor, while the entire group modulates the electron density distribution across the aromatic ring[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Preferred IUPAC Name | 6-(methoxymethyl)-2,3-dihydro-1H-indole | Standardized regulatory identification. |
| Molecular Formula | C10H13NO | Defines atomic composition. |
| Molar Mass | 163.22 g/mol | Optimal for small-molecule drug design (Lipinski compliant). |
| H-Bond Donors | 1 (Secondary Amine) | Facilitates target protein interaction at N1. |
| H-Bond Acceptors | 2 (Amine N, Ether O) | Enhances aqueous solubility via dipole interactions. |
| Rotatable Bonds | 2 | Provides conformational flexibility for the C6 substituent. |
Synthetic Methodologies & Experimental Protocols
The synthesis of 6-(methoxymethyl)indoline requires a chemoselective approach to ensure the functionalization of the C6 position without disrupting the nitrogen heterocycle. The optimal route involves the reduction of an indole precursor followed by etherification, and finally, the reduction of the indole core to indoline[1].
Causality in Experimental Design
-
Why DIBAL-H? Diisobutylaluminum hydride (DIBAL-H) is selected for the initial ester reduction because, at low temperatures (-78°C), it provides precise chemocontrol, preventing over-reduction or side reactions that harsher reagents (like LiAlH4) might cause[1].
-
Why Flow Chemistry for Hydrogenation? The final reduction of indole to indoline is often achieved via catalytic hydrogenation. Flow chemistry is employed here to mitigate the hazards of exothermic batch hydrogenations, enhancing safety, scalability, and reaction control[1].
Three-step synthetic workflow from methyl indole-6-carboxylate to the target indoline.
Step-by-Step Protocol
Step 1: Preparation of 6-(Hydroxymethyl)indole
-
Charge a flame-dried flask with methyl indole-6-carboxylate (1.0 eq) and anhydrous toluene under an inert argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Dropwise add DIBAL-H (1.0 M in toluene, 2.2 eq) over 30 minutes to maintain internal temperature.
-
Stir for 2 hours at -78°C, then quench meticulously with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).
-
Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 6-(hydroxymethyl)indole[1].
Step 2: Williamson Etherification
-
Dissolve the crude 6-(hydroxymethyl)indole in anhydrous THF and cool to 0°C.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. The evolution of H2 gas indicates the formation of the alkoxide nucleophile.
-
After 30 minutes, add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Warm to room temperature and stir for 4 hours. Quench with saturated NH4Cl, extract with diethyl ether, and purify via flash chromatography to isolate 6-(methoxymethyl)indole[1].
Step 3: Flow Hydrogenation to Indoline
-
Prepare a 0.1 M solution of 6-(methoxymethyl)indole in methanol.
-
Pump the solution through a continuous flow reactor equipped with a packed bed of 10% Pd/C catalyst.
-
Set the hydrogen gas pressure to 50 psi and the reactor temperature to 60°C.
-
Collect the eluent, filter through a celite pad to remove any leached catalyst, and evaporate the solvent to yield the final product: 6-(methoxymethyl)indoline[1].
Analytical Validation (Self-Validating System)
A synthetic protocol is only as reliable as its analytical validation. To ensure the trustworthiness of the synthesized 6-(methoxymethyl)indoline, a multi-modal characterization approach is required. The analytical data acts as a self-validating system: the success of each mechanistic step is proven by specific spectral signatures.
Table 2: Expected Analytical Signatures for Validation
| Analytical Technique | Expected Signal / Observation | Validated Structural Feature |
| 1H NMR (400 MHz, CDCl3) | Singlet, 3H at ~3.40 ppm | Confirms successful Williamson etherification (methoxy group). |
| 1H NMR (400 MHz, CDCl3) | Singlet, 2H at ~4.40 ppm | Confirms the benzylic methylene bridge (-CH2-O-). |
| 1H NMR (400 MHz, CDCl3) | Multiplets, 2H at ~3.05 ppm & 3.55 ppm | Confirms the saturation of the C2-C3 bond (indoline core formation). |
| LC-MS (ESI+) | m/z [M+H]+ = 164.1 | Validates the exact mass of the target compound. |
Causality in Validation: The complete disappearance of the characteristic aromatic doublets (typically found between 6.5 and 7.5 ppm for the C2 and C3 protons of the indole precursor) and their replacement by upfield aliphatic multiplets (3.05 and 3.55 ppm) is the definitive proof that the final flow hydrogenation step successfully reduced the heterocycle without cleaving the sensitive benzylic ether linkage.
References
-
Indoline - Wikipedia - [Link]
-
1 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. - QMUL -[Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. - QMUL -[Link]
Sources
Spectroscopic Characterization of 6-(Methoxymethyl)indoline: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and development. Indoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-(methoxymethyl)indoline. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages highly accurate predictive methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by a thorough examination of the infrared (IR) absorption characteristics. To ground these predictions in empirical data, a comparative analysis with the experimentally determined spectra of the parent compound, indoline, and the structurally related 6-methoxyindole is presented. This guide is intended to serve as a practical resource for researchers, offering a detailed workflow for spectroscopic analysis and interpretation for this class of compounds.
Introduction: The Significance of Substituted Indolines
The indoline scaffold is a core structural motif in a multitude of biologically active compounds and natural products. Its unique electronic and conformational properties make it a valuable building block in the design of novel therapeutic agents. The introduction of substituents onto the indoline ring system can profoundly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. The 6-(methoxymethyl) substituent, featuring an ether linkage, introduces a combination of steric bulk and potential hydrogen bond accepting capabilities, which can significantly alter its interaction with biological targets.
Accurate and unambiguous structural confirmation is a prerequisite for any further investigation of a novel compound. Spectroscopic techniques, including NMR, IR, and MS, are the primary tools for achieving this. This guide provides a detailed exposition of the expected spectroscopic signatures of 6-(methoxymethyl)indoline, offering a roadmap for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the atoms of 6-(methoxymethyl)indoline are numbered as shown in the following diagram. This numbering system will be used consistently throughout this guide.
Figure 1: Molecular Structure and Atom Numbering of 6-(Methoxymethyl)indoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 6-(methoxymethyl)indoline. These predictions are generated using advanced computational algorithms that provide a high degree of accuracy.[1][2][3][4][5][6][7]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| H1 (N-H) | ~3.6 (broad) | s | 1H | - |
| H7 | ~6.9 | d | 1H | J = 7.5 |
| H5 | ~6.6 | dd | 1H | J = 7.5, 1.5 |
| H4 | ~6.5 | d | 1H | J = 1.5 |
| H8 (-CH₂-O) | ~4.4 | s | 2H | - |
| H2 | ~3.5 | t | 2H | J = 8.0 |
| H10 (-O-CH₃) | ~3.3 | s | 3H | - |
| H3 | ~3.0 | t | 2H | J = 8.0 |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H4, H5, H7): The protons on the benzene ring appear in the aromatic region. H7 is expected to be a doublet due to coupling with H5. H5 should appear as a doublet of doublets, coupling to both H7 and H4. H4 is predicted to be a doublet with a small coupling constant from its interaction with H5.
-
Methylene Protons of the Indoline Ring (H2, H3): The two methylene groups of the indoline ring are expected to show triplet signals due to coupling with each other. The protons on C2 (H2), being adjacent to the nitrogen atom, are expected to be slightly downfield compared to the protons on C3 (H3).
-
Methoxymethyl Protons (H8, H10): The methylene protons of the methoxymethyl group (H8) are expected to appear as a singlet, as they have no adjacent protons to couple with. Similarly, the methyl protons (H10) will also be a singlet. The H8 protons are deshielded due to their proximity to the aromatic ring and the oxygen atom.
-
N-H Proton (H1): The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C7a | ~152 |
| C3a | ~135 |
| C6 | ~130 |
| C5 | ~125 |
| C7 | ~120 |
| C4 | ~110 |
| C8 (-CH₂-O) | ~75 |
| C10 (-O-CH₃) | ~58 |
| C2 | ~48 |
| C3 | ~30 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six signals are expected for the six carbons of the benzene ring. The carbons attached to the nitrogen (C7a) and the other bridgehead carbon (C3a) are expected at the downfield end of the aromatic region. The carbon bearing the methoxymethyl group (C6) will also be significantly downfield.
-
Aliphatic Carbons (C2, C3): The two methylene carbons of the indoline ring will appear in the aliphatic region. C2, being bonded to nitrogen, will be further downfield than C3.
-
Methoxymethyl Carbons (C8, C10): The methylene carbon (C8) and the methyl carbon (C10) of the methoxymethyl group are expected in the region typical for ethers.[8]
Comparative Analysis with Experimental Data of Analogs
To validate the predicted spectra, it is instructive to compare them with the experimental data of structurally related compounds.
Indoline:
-
¹H NMR (CDCl₃): δ ~7.0-7.1 (m, 2H, Ar-H), ~6.6-6.7 (m, 2H, Ar-H), ~3.6 (t, 2H, J = 8.4 Hz, -CH₂-N), ~3.0 (t, 2H, J = 8.4 Hz, -CH₂-C), ~3.7 (br s, 1H, N-H).[9]
-
¹³C NMR (CDCl₃): δ ~151.0 (C7a), ~129.8 (C3a), ~127.3 (C5), ~124.5 (C6), ~118.4 (C4), ~109.6 (C7), ~47.3 (C2), ~30.2 (C3).[10][11]
The experimental data for indoline shows a similar pattern for the aromatic and aliphatic protons and carbons of the core ring system. The introduction of the methoxymethyl group at the 6-position is expected to primarily influence the chemical shifts of the protons and carbons in its vicinity (C5, C6, C7, and the attached protons).
6-Methoxyindole:
-
¹H NMR: The presence of a methoxy group at the 6-position in the related indole system provides an indication of the expected chemical shift for the methoxy protons, which is typically around 3.8 ppm.[12][13] The methoxymethyl group in our target molecule will have a slightly different electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for 6-(methoxymethyl)indoline are summarized below.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | ~1600, ~1480 | Medium |
| C-O Stretch (ether) | 1275 - 1200 and 1150 - 1070 | Strong |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretch: A characteristic medium-intensity peak is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the indoline ring.[14][15][16]
-
C-H Stretches: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretch: The aromatic ring will exhibit characteristic C=C stretching vibrations at approximately 1600 cm⁻¹ and 1480 cm⁻¹.
-
C-O Stretch: A strong and prominent absorption band is expected for the C-O stretching of the ether linkage. Alkyl aryl ethers typically show two strong bands.[17][18][19][20]
-
C-N Stretch: The C-N stretching of the aromatic amine is expected to produce a strong band in the 1335-1250 cm⁻¹ region.[14]
Comparative Analysis with Indoline IR Spectrum: The experimental IR spectrum of indoline shows a characteristic N-H stretch around 3300-3400 cm⁻¹, aromatic and aliphatic C-H stretches, and aromatic C=C stretches.[21][22] The key difference in the spectrum of 6-(methoxymethyl)indoline would be the prominent C-O stretching band from the ether functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺∙): The molecular ion peak is predicted to be at m/z = 163, corresponding to the molecular formula C₁₀H₁₃NO.
-
Key Fragmentation Pathways: Under electron ionization, the molecular ion is expected to undergo fragmentation. A plausible fragmentation pathway is outlined below.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway of 6-(Methoxymethyl)indoline.
Interpretation of the Predicted Mass Spectrum:
-
Loss of a Methyl Radical: A common fragmentation for methoxy compounds is the loss of a methyl radical (∙CH₃) to give a fragment at m/z 148.
-
Loss of a Methoxy Radical: The loss of a methoxy radical (∙OCH₃) would result in a fragment at m/z 132.
-
Loss of Formaldehyde: A rearrangement followed by the loss of a neutral formaldehyde molecule (CH₂O) could lead to a fragment at m/z 133.
-
Formation of the Indoline Cation: Further fragmentation of the m/z 132 ion by loss of a methylene group could lead to the stable indoline cation radical at m/z 118, which is often a prominent peak in the mass spectra of substituted indolines.[23][24][25]
Comparative Analysis with Indoline Mass Spectrum: The mass spectrum of indoline shows a prominent molecular ion peak at m/z = 119 and a base peak at m/z = 118, corresponding to the loss of a hydrogen atom to form a stable cation.[23] The fragmentation of 6-(methoxymethyl)indoline is expected to be more complex due to the presence of the substituent, but the formation of an ion at m/z 118 is still a likely event.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for indoline derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: A proton-decoupled spectrum is typically acquired with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).
-
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.[21]
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragment ions.
Conclusion
This technical guide provides a comprehensive and detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 6-(methoxymethyl)indoline. By integrating predictive data with comparative analysis of experimentally determined spectra of related compounds, this document offers a robust framework for the structural characterization of this and similar indoline derivatives. The provided protocols and interpretations are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development, facilitating the confident identification and characterization of novel substituted indolines.
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An In-depth Technical Guide to the Potential Biological Activity of 6-(Methoxymethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific substituents, such as a methoxymethyl group at the 6-position, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule. This technical guide provides a comprehensive overview of the potential biological activities of 6-(Methoxymethyl)indoline, drawing upon the established bioactivities of structurally related indole and indoline derivatives. We present a structured approach for the systematic investigation of this compound, from initial screening to mechanistic studies, to unlock its therapeutic potential. This document serves as a roadmap for researchers and drug development professionals interested in exploring the pharmacological landscape of novel indoline-based small molecules.
Introduction: The Indoline Scaffold and the Significance of 6-Position Substitution
The indole nucleus is a cornerstone in the development of new chemical entities with diverse biological functions.[1] Its reduced form, the indoline scaffold, offers a three-dimensional structure that can provide unique interactions with biological targets. The electronic properties of the indoline ring can be finely tuned through substitution on the benzene ring.
The 6-position of the indoline nucleus is a critical site for modification. A methoxy group at this position has been shown to influence the electronic properties of the ring, impacting molecular interactions and metabolic pathways.[2] While direct data on a 6-methoxymethyl substituent is scarce, we can extrapolate its potential influence. The methoxymethyl group, consisting of a methoxy group linked through a methylene bridge, introduces a degree of flexibility and can act as a hydrogen bond acceptor. This combination of features suggests that 6-(Methoxymethyl)indoline could exhibit novel biological activities compared to its simpler 6-methoxy or 6-methyl counterparts.
This guide will therefore focus on a logical, evidence-based exploration of the potential therapeutic areas where 6-(Methoxymethyl)indoline may show promise.
Hypothesized Biological Activities and Supporting Rationale
Based on the extensive literature on substituted indoles and indolines, we hypothesize that 6-(Methoxymethyl)indoline may possess one or more of the following biological activities:
-
Anticancer Activity: Methoxy-substituted indole derivatives have demonstrated significant potential as anticancer agents.[3] The presence of a methoxy group at the C5 or C6 position of the indole nucleus is often associated with optimal activity.[3] For instance, some 6-methoxyindole derivatives act as potent inhibitors of tubulin assembly, a validated target in cancer chemotherapy.[4][5] The methoxymethyl group at the 6-position of the indoline ring could potentially mimic the electronic and steric properties of these active compounds, suggesting a possible role in disrupting microtubule dynamics or inducing other forms of cell death like methuosis.[3][6]
-
Antimicrobial and Antifungal Activity: Various indoline derivatives have been synthesized and have shown promising activity against a range of bacterial and fungal strains, including Mycobacterium tuberculosis.[7] The specific substitution pattern on the indoline ring is crucial for the antimicrobial spectrum and potency.
-
Anti-inflammatory Activity: Indole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators in the prostaglandin synthesis pathway responsible for inflammation.[3] The evaluation of 6-(Methoxymethyl)indoline for its ability to modulate inflammatory pathways is therefore a logical starting point.
-
Neurological and Antidepressant Properties: The indoline core is present in many neuroactive compounds. A structurally related compound, 6-methoxytetrahydro-β-carboline, has been shown to elevate tissue serotonin levels, suggesting a potential for antidepressant or other neurological effects.[8] The ability of 6-(Methoxymethyl)indoline to interact with neurotransmitter systems warrants investigation.
A Proposed Research Workflow for Investigating Biological Activity
To systematically evaluate the potential of 6-(Methoxymethyl)indoline, we propose a multi-stage research workflow.
Caption: A proposed phased research workflow for the systematic evaluation of 6-(Methoxymethyl)indoline.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to investigate the hypothesized biological activities of 6-(Methoxymethyl)indoline.
Synthesis of 6-(Methoxymethyl)indoline
While numerous methods exist for the synthesis of substituted indolines, a common approach involves the reduction of the corresponding indole.[9] A plausible synthetic route could start from 6-methoxyindole, a commercially available precursor.
Protocol: Synthesis of 6-(Methoxymethyl)indoline
-
Formylation of 6-methoxyindole: React 6-methoxyindole with a suitable formylating agent (e.g., Vilsmeier-Haack reagent) to introduce a formyl group at the 3-position.
-
Reduction of the formyl group: Reduce the resulting 6-methoxyindole-3-carbaldehyde to 6-methoxy-3-(hydroxymethyl)indole using a mild reducing agent such as sodium borohydride.
-
Methylation of the hydroxyl group: Convert the hydroxyl group to a methoxy group using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride) to yield 6-methoxy-3-(methoxymethyl)indole.
-
Reduction of the indole ring: Reduce the indole to an indoline using a suitable reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.
-
Purification and Characterization: Purify the final product using column chromatography and confirm its structure and purity using NMR, mass spectrometry, and HPLC.
In Vitro Anticancer Activity Screening
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., a lung cancer line like NCI-H460, an ovarian cancer line like SK-OV-3, and a prostate cancer line like DU-145) in appropriate media.[5]
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-(Methoxymethyl)indoline (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity Screening
Protocol: Carrageenan-Induced Paw Edema in Rats (as a predictive in vivo model)
This protocol is adapted from established methods for evaluating anti-inflammatory activity.[3]
-
Animal Groups: Use Wistar albino rats, divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 6-(Methoxymethyl)indoline.[3]
-
Dosing: Administer the test compound orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives indomethacin.[3]
-
Inflammation Induction: One hour after dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the left hind paw of each rat.[3]
-
Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.[3]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data for 6-(Methoxymethyl)indoline
| Cancer Cell Line | IC50 (µM) |
| NCI-H460 (Lung) | [Insert Value] |
| SK-OV-3 (Ovarian) | [Insert Value] |
| DU-145 (Prostate) | [Insert Value] |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Control (Vehicle) | - | 0 |
| Indomethacin (Standard) | 10 | [Insert Value] |
| 6-(Methoxymethyl)indoline | 25 | [Insert Value] |
| 6-(Methoxymethyl)indoline | 50 | [Insert Value] |
Proposed Mechanism of Action Studies
Should initial screening reveal significant activity, the following studies can be undertaken to elucidate the mechanism of action.
Caption: Potential mechanism of action studies for 6-(Methoxymethyl)indoline based on initial screening results.
Conclusion
While direct biological data for 6-(Methoxymethyl)indoline is not yet available, the extensive body of research on structurally related indole and indoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The methoxymethyl substituent at the 6-position presents an intriguing modification that could lead to novel pharmacological properties. The systematic research plan outlined in this guide, from synthesis and initial screening to detailed mechanism of action studies, provides a clear and efficient path for elucidating the biological activity of this promising compound. The findings from such a research program could pave the way for the development of a new class of indoline-based therapeutics.
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The Methoxy Group as a Modulator of Indole's Electronic Landscape: A Guide to Reactivity and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1] While inherently electron-rich, the strategic introduction of substituents can profoundly alter its chemical behavior. Among these, the methoxy group (–OCH₃) stands out for its potent, position-dependent electron-donating effects, which significantly enhance and direct the reactivity of the indole scaffold. This guide provides a comprehensive technical analysis of these effects, synthesizing mechanistic principles with practical applications for professionals in research and drug development. We will explore the nuanced interplay of resonance and inductive effects, the resulting impact on electrophilic substitution patterns, the quantifiable influence on reaction kinetics, and the consequential shifts in spectroscopic signatures. This document serves as a field-guide for leveraging the methoxy group to unlock novel synthetic pathways and design next-generation indole-based molecules.
The Fundamental Electronics: Indole and the Methoxy Substituent
The indole ring system is classified as a π-excessive aromatic heterocycle, containing ten π-electrons distributed over nine atoms. This electron-rich nature makes it highly susceptible to electrophilic attack, with the C3 position being the most reactive site due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the "Wheland" intermediate).[2]
The methoxy group exerts a dual electronic influence:
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the point of attachment. This effect is powerful and generally dominates.[3][4]
-
Inductive Effect (-I): Due to the high electronegativity of oxygen relative to carbon, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[3]
In almost all contexts relevant to aromatic substitution, the +R effect is stronger than the -I effect, rendering the methoxy group a net electron-donating and activating group .[4] This activation is not uniform and its impact on the indole's reactivity is critically dependent on its position.
The Critical Role of Position: Regioselectivity in Methoxyindoles
The placement of the methoxy group on the indole's benzene ring dictates the distribution of enhanced electron density, thereby directing the course of electrophilic aromatic substitution reactions. This regiochemical control is a powerful tool for synthetic chemists.[5]
C5 and C6 Methoxy Substitution: Potent Activation of the Pyrrole Ring
When positioned at C5 or C6, the methoxy group's electron-donating resonance effect strongly conjugates with the pyrrole portion of the heterocycle. This significantly increases the electron density at the C3 position, making it exceptionally reactive towards electrophiles.
For 5-methoxyindole , the resonance stabilization is particularly effective, as illustrated by the key contributing resonance structure that places a negative charge directly on the C4 carbon, which in turn enriches the entire pyrrole ring. Electrophilic attack at C3 is overwhelmingly favored.[6]
Caption: Role of methoxyindoles in drug development.
Conclusion
The electron-donating effect of a methoxy group is a powerful and versatile tool for the functionalization of the indole nucleus. Far from being a simple activating group, its influence is a sophisticated interplay of resonance and induction that is highly dependent on its ring position. This positional dependence allows chemists to selectively enhance the reactivity of either the pyrrole or benzene portion of the molecule, opening pathways to a diverse range of substituted indoles. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is essential for the rational design of novel synthetic routes and the development of potent, selective, and metabolically robust therapeutic agents.
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The Indoline Scaffold: Escaping Flatland in Drug Discovery and Natural Product Synthesis
Executive Summary
As medicinal chemistry evolves, the pharmaceutical industry is increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional architectures. In my experience overseeing scale-up campaigns for chiral heterocyclic active pharmaceutical ingredients (APIs), the transition from an indole to an indoline (2,3-dihydroindole) scaffold is often the critical inflection point where a moderately active hit becomes a viable clinical candidate.
This technical whitepaper explores the structural causality behind the indoline scaffold's success in natural products and modern pharmacology. Furthermore, it provides a self-validating, step-by-step methodology for the asymmetric hydrogenation of indoles—a critical transformation for synthesizing enantiopure indoline therapeutics.
Structural Causality: Why Indoline Outperforms Indole
The indole ring is a privileged motif, yet its planar geometry and aromatic stability can lead to poor aqueous solubility and off-target promiscuity (often intercalating with DNA or binding non-specifically to hydrophobic pockets).
By reducing the C2–C3 double bond, the indole is converted into an indoline. This seemingly simple dearomatization yields profound physiochemical changes 1[1]:
-
"Escape from Flatland" : The sp³ hybridization at C2 and C3 introduces chirality and vectors substituents into three-dimensional space, drastically improving target specificity (e.g., locking into distinct kinase or GPCR conformations).
-
Electronic Modulation : Breaking the aromaticity of the pyrrole ring localizes the lone pair on the nitrogen atom. This increases the basicity of the amine and enhances its hydrogen-bond donating/accepting capabilities, directly improving the molecule's pharmacokinetic (PK) profile.
-
Metabolic Stability : The saturated C2-C3 bond alters the oxidative metabolism pathways mediated by Cytochrome P450 enzymes, often preventing the formation of toxic reactive metabolites associated with electron-rich indoles.
Caption: Structural evolution from planar indoles to 3D indoline scaffolds and resulting pharmacological benefits.
Indoline Architectures in Natural Products
Nature has long exploited the 3D geometry of the indoline core to achieve potent biological activity. Biosynthetically, these are often derived from tryptophan, followed by complex cyclization and dearomatization cascades.
-
Vindoline : A highly functionalized indoline alkaloid extracted from Catharanthus roseus. It serves as the crucial lower-half precursor to the dimeric antineoplastic drugs vinblastine and vincristine , which disrupt microtubule dynamics.
-
Ajmaline : Found in Rauvolfia serpentina, this indoline-containing alkaloid is a Class Ia antiarrhythmic agent that acts by blocking sodium ion channels in the heart.
-
Physostigmine : A reversible cholinesterase inhibitor isolated from the Calabar bean. Its tricyclic pyrroloindoline core is essential for positioning the carbamate moiety into the active site of acetylcholinesterase.
Clinical Translation: FDA-Approved Indoline Pharmaceuticals
The structural advantages of indolines have been successfully translated into several FDA-approved therapies across diverse indications 2[2]:
-
Silodosin (Rapaflo) : An α1A -adrenoceptor antagonist used for benign prostatic hyperplasia (BPH). The chiral indoline core is precisely tuned to fit the α1A receptor pocket, offering high uroselectivity and minimizing cardiovascular side effects compared to older, flat quinazoline-based drugs.
-
Indapamide : A thiazide-like diuretic utilized for hypertension. The indoline moiety enhances lipophilicity, allowing for a prolonged duration of action and sub-nanomolar affinity for the Na⁺-Cl⁻ cotransporter.
-
Pentopril : An angiotensin-converting enzyme (ACE) inhibitor where the indoline ring imposes a rigid conformational constraint, perfectly aligning the carboxylic acid for zinc chelation in the ACE active site.
Technical Deep Dive: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)
Synthesizing enantiopure indolines is notoriously difficult due to the inherent aromatic stability of the precursor indoles and the potential for the basic indoline product to poison transition-metal catalysts.
To overcome this, state-of-the-art methodologies employ Dynamic Kinetic Resolution (DKR) coupled with Palladium-catalyzed asymmetric hydrogenation 3[3].
The Mechanistic Rationale
-
Aromaticity Breaking : A strong Brønsted acid (e.g., Trifluoroacetic acid, TFA) is introduced to protonate the C3 position of the indole. This breaks the aromatic system and generates a highly electrophilic iminium intermediate.
-
Racemization : The iminium salt exists in equilibrium with the enamine. This rapid interconversion is the engine of the DKR, ensuring that the unreacted (mismatched) enantiomer continuously racemizes.
-
Stereoselective Hydride Transfer : A chiral Palladium-bisphosphine complex recognizes the matched iminium enantiomer and stereoselectively delivers a hydride to the C2 position, locking in the sp³ stereocenter.
Standardized Protocol: Pd-Catalyzed Asymmetric Hydrogenation
This protocol is designed as a self-validating system for the gram-scale synthesis of chiral 2-substituted indolines.
Reagents Required:
-
Racemic 2-substituted indole (1.0 equiv)
-
Pd(CF₃CO₂)₂ (2.0 mol%)
-
Chiral Bisphosphine Ligand, e.g., (S)-H8-BINAP or L5 (2.4 mol%)
-
Trifluoroacetic acid (TFA, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
High-purity H₂ gas (60 bar)
Step-by-Step Execution:
-
Catalyst Pre-activation : In a nitrogen-filled glovebox, dissolve Pd(CF₃CO₂)₂ and the chiral ligand in anhydrous DCM. Stir at room temperature for 1 hour.
-
Causality: Pre-complexation is non-negotiable. Free Palladium will catalyze non-selective background reduction, destroying the enantiomeric excess (ee).
-
-
Substrate Activation : Transfer the catalyst solution to a high-pressure stainless-steel autoclave containing the racemic indole. Slowly add TFA dropwise.
-
Causality: TFA serves a dual purpose. It generates the reactive iminium species and prevents the resulting basic indoline from coordinating to and poisoning the Pd center.
-
-
High-Pressure Hydrogenation : Seal the autoclave, purge three times with H₂ gas, and pressurize to 60 bar. Stir vigorously at room temperature for 24 hours.
-
Causality: The 60 bar pressure is required to ensure the rate of asymmetric hydride insertion outpaces the background degradation of the transient iminium species.
-
-
Quench and Isolation : Carefully vent the H₂ gas. Neutralize the reaction mixture with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation : Purify via silica gel flash chromatography. Validate the yield via ¹H-NMR and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using Chiral HPLC against racemic standards.
Caption: Step-by-step experimental workflow for the Pd-catalyzed dynamic kinetic resolution of indoles.
Quantitative Benchmarks in Chiral Indoline Synthesis
To benchmark the efficacy of modern asymmetric hydrogenation methodologies, the following table summarizes quantitative data from recent catalytic systems used to synthesize chiral indolines.
| Substrate Class | Catalyst / Ligand System | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Ref |
| α -Alkyl Indole-2-acetate | Pd(TFA)₂ / L5 | 92 | 98 | >20:1 | [3] |
| α -Aryl Indole-2-acetate | Pd(TFA)₂ / L5 | 89 | 99 | >20:1 | [3] |
| Unprotected 3-Substituted Indole | Pd(TFA)₂ / WingPhos | 95 | 94 | N/A | |
| N-Protected 2-Substituted Indole | Rh(nbd)₂ / PhTRAP | 90 | 95 | N/A | [4] |
Note: The shift from Rhodium/Ruthenium systems requiring N-protecting groups to Palladium systems capable of reducing unprotected indoles represents a massive leap in atom economy and process efficiency.
References
- Development and Application of Indolines in Pharmaceuticals ResearchGate URL
- Dalian Institute of Chemical Physics (DICP)
- Journal of the American Chemical Society (ACS)
- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs Taylor & Francis URL
- Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP ResearchGate URL
Sources
A Senior Application Scientist's Guide to the Preliminary Toxicological Screening of Indoline Derivatives
Introduction: De-risking a Privileged Scaffold
The indoline scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is a testament to its unique structural and electronic properties, which allow for favorable interactions with a wide range of biological targets. However, this "privileged" status does not confer immunity from toxicological liabilities. Early and rigorous toxicological screening is not merely a regulatory hurdle; it is a fundamental component of a successful drug discovery campaign. Up to 40% of drug candidates have historically failed due to toxicity, making early ADME-Tox assessment a critical strategy to mitigate late-stage attrition and conserve valuable resources.[1][2]
This guide provides a comprehensive framework for the preliminary toxicological screening of novel indoline derivatives. As your Senior Application Scientist, I will move beyond a simple recitation of protocols. Instead, I will elucidate the scientific rationale behind each step, creating a self-validating, tiered screening cascade designed to efficiently identify and deprioritize compounds with undesirable safety profiles. Our approach is built on a foundation of robust in vitro assays, providing a data-driven pathway for advancing only the most promising candidates toward preclinical development.[1]
Section 1: The First Gate – Foundational Cytotoxicity Assessment
Expertise & Experience: Before we invest significant resources in complex, target-specific toxicology, we must answer a fundamental question: Is the compound overtly toxic to all cells? A foundational cytotoxicity screen acts as a cost-effective first gate to eliminate nonspecific killers. We employ a dual-assay strategy to capture distinct mechanisms of cell death: one measuring metabolic viability and the other assessing membrane integrity. This provides a more complete picture than either assay alone.
Key Assays for General Cytotoxicity
-
Metabolic Viability Assay (MTT/MTS): This assay quantifies the mitochondrial reductase activity in living cells, which serves as a proxy for overall cell health and viability.[3][4][5][6] A reduction in signal indicates a decrease in metabolic function, which can be due to apoptosis or necrosis.
-
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Release): This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[7][8][9] It is a direct marker of cytolysis and necrosis.[9][10]
Experimental Workflow: Foundational Cytotoxicity Screening
Caption: Workflow for dual cytotoxicity screening.
Protocol: LDH Release Cytotoxicity Assay
-
Cell Plating: Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indoline derivatives in culture medium. Add 10 µL of each concentration to the appropriate wells. Include the following controls[10]:
-
Vehicle Control: Cells treated with the compound solvent (e.g., 0.1% DMSO).
-
Lysis Control (Maximum LDH Release): Cells treated with a lysis solution (e.g., 1% Triton X-100).
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (typically 24-48 hours).
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Lysis Control LDH Activity - Vehicle Control LDH Activity)] * 100
-
Data Presentation: Cytotoxicity Profile of Indoline Derivatives
| Compound ID | Cell Line | MTS IC₅₀ (µM) | LDH Max Cytotoxicity (%) @ 50 µM | Initial Flag |
| IND-001 | HepG2 | > 100 | < 5% | Pass |
| IND-002 | HepG2 | 5.2 | 85% | Fail (High Toxicity) |
| IND-003 | HepG2 | 25.7 | 15% | Monitor |
Section 2: Assessing Genotoxic Potential
Expertise & Experience: A compound that damages DNA is a significant liability, with the potential to cause cancer or heritable defects.[11] Regulatory agencies mandate genotoxicity testing before any human trials. Our strategy is to use a complementary two-assay panel that aligns with regulatory expectations and screens for different types of genetic damage: gene mutations and chromosomal damage.[12]
Key Assays for Genotoxicity
-
Bacterial Reverse Mutation Assay (Ames Test): This assay is the gold standard for detecting compounds that cause gene mutations (mutagens).[11][13][14] It utilizes specialized strains of Salmonella typhimurium or E. coli that cannot synthesize histidine.[14] A positive result occurs when the test compound causes a mutation that restores the ability of the bacteria to grow on a histidine-free medium.[12][14] For screening, a miniaturized version (Mini-Ames) is often used to conserve compound.[13][15]
-
In Vitro Micronucleus Assay: This test identifies agents that cause large-scale chromosomal damage (clastogens) or interfere with cell division (aneugens) in mammalian cells.[13][15] Micronuclei are small, extra-nuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.[13] A significant increase in the frequency of micronucleated cells indicates a positive result. This assay is a crucial complement to the Ames test as it detects damage at the chromosomal level.[14]
Protocol: In Vitro Micronucleus Screening Assay
-
Cell Culture: Use a mammalian cell line (e.g., CHO-K1, TK6, or human peripheral blood lymphocytes).[13][15]
-
Compound Exposure: Treat cells with at least three concentrations of the indoline derivative, alongside negative (vehicle) and positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity). The assay should be performed with and without a metabolic activation system (S9 fraction).
-
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits the final step of cell division (cytokinesis) but allows nuclear division to proceed, resulting in binucleated cells. This makes scoring micronuclei unambiguous.
-
Harvesting and Staining: After an appropriate incubation period (e.g., 1.5-2 cell cycles), harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).
-
Scoring: Using fluorescence microscopy or an automated high-content imaging system, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Decision Framework: Genotoxicity Assessment
Caption: Decision tree for genotoxicity screening results.
Section 3: Probing Organ-Specific Liabilities
Expertise & Experience: Drug-induced liver injury (DILI) and cardiotoxicity are the two titans of drug attrition.[16][17][18] Identifying these liabilities early is paramount. Our approach uses human-relevant in vitro systems to model these organ-specific toxicities, providing data that is more predictive of clinical outcomes than traditional animal models.[17][19]
Hepatotoxicity Screening
DILI is a leading cause of both late-stage clinical trial failure and post-market drug withdrawal.[17] We screen for potential hepatotoxins using human liver cell models and measuring key biomarkers of liver damage.[16][17][20]
-
Rationale: Using human-derived cells like HepG2 or primary human hepatocytes provides a more physiologically relevant system.[16] We can multiplex assays to simultaneously measure cell viability and the release of liver-specific enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are clinical markers of liver injury.[20][21]
-
Data Interpretation: A compound is flagged as a potential hepatotoxin if it causes a significant decrease in cell viability and/or a substantial increase in ALT/AST release at concentrations relevant to its expected therapeutic dose.
Cardiotoxicity Screening: The hERG Liability
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical toxicological endpoint.[19] Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[18][22] Regulatory agencies require hERG assessment before IND submission.[18]
-
Rationale: Automated patch clamp electrophysiology is the industry standard for high-throughput hERG screening.[18][22] It directly measures the flow of ions through the hERG channel in cells engineered to express it, providing a precise IC₅₀ value for channel inhibition.
-
Protocol Overview (Automated Patch Clamp):
-
Cells expressing the hERG channel are captured on a microfluidic chip.
-
A stable electrical seal ("gigaseal") is formed.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
The baseline current is recorded.
-
The indoline derivative is applied at various concentrations, and the hERG current is recorded again.
-
The percentage of inhibition at each concentration is calculated to determine the IC₅₀.[18]
-
hERG Inhibition and Arrhythmia Risk
Caption: The pathway from hERG inhibition to arrhythmia.
Data Presentation: Organ-Specific Toxicity Profile
| Compound ID | Hepatotoxicity (HepG2) IC₅₀ (µM) | hERG Inhibition IC₅₀ (µM) | Safety Margin (hERG IC₅₀ / Projected Cₘₐₓ) | Organ-Tox Flag |
| IND-001 | > 100 | > 30 | > 100x | Pass |
| IND-003 | 25.7 | 45 | ~ 50x | Monitor (Hepato) |
| IND-004 | > 100 | 0.8 | < 10x | Fail (hERG) |
Section 4: The Integrated Screening Cascade and Go/No-Go Decisions
Expertise & Experience: No single data point determines the fate of a compound. The true power of this screening approach lies in integrating all the data into a comprehensive toxicity profile. This allows for an informed, multi-parametric go/no-go decision. The following cascade illustrates our strategic, tiered approach, ensuring that the most resource-intensive assays are reserved for compounds that have passed earlier, broader screens.
Comprehensive Preliminary Toxicology Workflow
Caption: A tiered cascade for preliminary toxicological screening.
Discussion and Next Steps: A compound that successfully navigates this in vitro cascade, like IND-001 in our examples, demonstrates a low-risk profile and becomes a strong candidate for advancement. The next logical step involves more complex studies, including in vivo single-dose and repeat-dose toxicity studies in rodent models to establish a No Observed Adverse Effect Level (NOAEL) and further characterize the safety profile before any consideration of human clinical trials.[23][24] Throughout this process, in silico computational models can be used to predict potential liabilities and help prioritize which experimental assays to run, further streamlining the discovery process.[25][26][27]
Conclusion
This in-depth guide outlines a robust, logical, and scientifically-grounded strategy for the preliminary toxicological screening of novel indoline derivatives. By front-loading discovery campaigns with this tiered cascade of in vitro assays, we can make faster, more informed decisions. This de-risks the development pipeline, reduces reliance on animal studies, and ultimately accelerates the journey of bringing safer, more effective medicines to patients.
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Eurofins Discovery. "In Vitro Hepatotoxicity Services." Available at: [Link]
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Nelson Labs. "Ames Test and Genotoxicity Testing." Available at: [Link]
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Greenstone Biosciences. "CARTOX (hERG Toxicity Assay)." Available at: [Link]
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World Journal of Advanced Research and Reviews. "High-throughput screening for drug-induced hepatotoxicity using Biochemical assays." (July 24, 2025). Available at: [Link]
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Molecular Diagnostic Services. "Preclinical Toxicology." Available at: [Link]
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Tolos, L., et al. "High-content screening technology for studying drug-induced hepatotoxicity in cell models." Archives of Toxicology, 2015. Available at: [Link]
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Pharmaron. "Genetic Toxicology." Available at: [Link]
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Journal of Environmental Science and Allied Research. "Molecular Modeling of Toxic Indole Derivatives from High Temperature Cooking." (November 2, 2016). Available at: [Link]
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Greenstone Biosciences. "Hepatotoxicity Screen." Available at: [Link]
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Pacific BioLabs. "PRECLINICAL TOXICOLOGY." Available at: [Link]
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LinkedIn. "Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development." (April 14, 2025). Available at: [Link]
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GenEvolutioN. "From Ames to micronucleus: bridging mutagenicity and clastogenicity." (November 26, 2025). Available at: [Link]
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Creative Biolabs. "hERG Screening." Available at: [Link]
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IONTOX. "The Role of ADME & Toxicology Studies in Drug Discovery & Development." (October 3, 2020). Available at: [Link]
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Metrion Biosciences. "hERG screening using high quality electrophysiology assays." (January 20, 2026). Available at: [Link]
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Hemogenix, Inc. "In Vitro Cardiotoxicity Testing." Available at: [Link]
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Evotec. "Ames Test | Cyprotex ADME-Tox Solutions." Available at: [Link]
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Admescope. "Time-critical early ADME characterization." Available at: [Link]
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Van de Waterbeemd, H., et al. "ADME-Tox in drug discovery: integration of experimental and computational technologies." Current Opinion in Drug Discovery & Development, 2003. Available at: [Link]
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U.S. Food and Drug Administration. "Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals." Available at: [Link]
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Global Journals. "Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring." Available at: [Link]
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ProtoQSAR. "Importance of ADME/Tox in Early Drug Discovery." (January 21, 2022). Available at: [Link]
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G-Biosciences. "LDH Cytotoxicity Assay FAQs." (April 7, 2020). Available at: [Link]
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Creative Biolabs. "In Vitro Toxicity Test Services." Available at: [Link]
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European Medicines Agency. "NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES." (December 17, 1997). Available at: [Link]
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El-Naggar, M., et al. "Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas." Molecules, 2018. Available at: [Link]
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Boyer, E.W. "Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids." Drugs & Drug Candidates, 2025. Available at: [Link]
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Chan, C., et al. "A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time." PLoS One, 2011. Available at: [Link]
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Tiaris Biosciences. "LDH Cytotoxicity Assay Kit." Available at: [Link]
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Kratz, J.M., et al. "hERG PHARMACOPHORE MODELS AS CARDIAC TOXICITY PREDICTION TOOLS: IDENTIFICATION OF CHANNEL BLOCKERS OF NATURAL ORIGIN." Latin American Journal of Pharmacy, 2014. Available at: [Link]
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Auxochromofours. "FDA Toxicology Studies & Drug Approval Requirements." (September 1, 2025). Available at: [Link]
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Purohit, M.N., et al. "Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies." Medicinal Chemistry, 2013. Available at: [Link]
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Al-Ostath, A., et al. "Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking." Molecules, 2022. Available at: [Link]
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MDPI. "Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery." (December 4, 2024). Available at: [Link]
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El-Sayed, M.A.A., et al. "In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents." Bioorganic Chemistry, 2021. Available at: [Link]
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ITR Laboratories. "In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning." (February 3, 2026). Available at: [Link]
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Kim, H., et al. "Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors." European Journal of Medicinal Chemistry, 2026. Available at: [Link]
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Solubility Profiling and Solvent Selection for 6-(Methoxymethyl)indoline in Organic Media: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
In early-stage drug development and synthetic medicinal chemistry, understanding the solvation thermodynamics of intermediate pharmacophores is critical for optimizing reaction yields, purification workflows, and formulation strategies. 6-(Methoxymethyl)indoline (CAS: 1785189-60-7) is a highly functionalized bicyclic scaffold. The presence of the methoxymethyl ether group at the C6 position introduces unique steric and electronic effects that fundamentally alter the crystal lattice energy and intermolecular hydrogen-bonding networks compared to the unsubstituted indoline core[1].
This whitepaper provides an in-depth analysis of the solubility profile of 6-(Methoxymethyl)indoline in various organic solvents, synthesizes predictive thermodynamic modeling with empirical solvent hierarchies, and establishes a self-validating experimental protocol for precise solubility quantification.
Structural Analytics & Solvation Thermodynamics
To predict and manipulate the solubility of 6-(Methoxymethyl)indoline, we must first deconstruct its structural features and their corresponding intermolecular forces:
-
The Indoline Core (Secondary Amine): The nitrogen atom (N1) within the pyrrolidine ring acts as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). This allows for strong interactions with polar protic and polar aprotic solvents.
-
The Methoxymethyl Substituent (-CH₂OCH₃): The ether linkage acts as a localized HBA[1]. Furthermore, the methoxymethyl group disrupts the planar symmetry of the indoline core, lowering the crystal lattice energy (ΔH_sublimation) and thereby thermodynamically favoring dissolution.
-
The Aromatic Benzene Ring: Provides a hydrophobic surface area capable of π-π stacking and dispersion interactions, facilitating solubility in aromatic solvents like toluene.
Thermodynamic Cycle of Dissolution
The dissolution of 6-(Methoxymethyl)indoline can be modeled via a thermodynamic cycle. The total enthalpy of dissolution (ΔH_dissolution) is the sum of the energy required to disrupt the crystal lattice (ΔH_sublimation) and the energy released when the solvent forms a cavity and solvates the molecule (ΔH_solvation).
Thermodynamic cycle of 6-(Methoxymethyl)indoline dissolution in organic solvents.
Predictive Solubility Modeling (In Silico)
Modern solvent screening relies heavily on computational models before empirical validation. Machine learning algorithms, specifically Light Gradient Boosting Machines (LightGBM), have been successfully deployed to predict the solubility of small molecules in organic solvents with an accuracy of logS ± 0.59, rivaling the noise level of experimental data.
When applying thermodynamic frameworks (such as the modified Apelblat equation or UNIFAC) to indoline derivatives, solubility is highly temperature-dependent and correlates strongly with the solvent's ability to act as a hydrogen bond acceptor[2].
Empirical Solvent Hierarchy
Based on the structural similarities to extensively studied indoline and indole derivatives (e.g., indole-3-acetic acid and indole-2-carboxylic acid), we can extrapolate a highly reliable solvent hierarchy[3],[2]. Ethyl acetate frequently demonstrates the highest solubilizing capacity among pure standard solvents due to optimal dipole-dipole interactions, followed closely by strong polar aprotic solvents[3].
Table 1: Predicted Solubility Profile of 6-(Methoxymethyl)indoline at 298.15 K
| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 150 | Strong H-bond acceptor; high dipole moment disrupts lattice. |
| Polar Aprotic | Ethyl Acetate | 6.0 | 100 - 150 | Optimal polarity match; strong H-bond acceptor for the N-H group. |
| Polar Protic | Methanol | 32.7 | 30 - 50 | H-bond donor/acceptor; competitive solvent self-association limits capacity. |
| Non-Polar | Toluene | 2.4 | 10 - 20 | π-π stacking; weak dispersion forces with the aromatic core. |
| Aliphatic | Hexane | 1.9 | < 5 | Inadequate lattice disruption; lacks dipole or H-bonding capabilities. |
Note: Values are extrapolated based on structural analogues and modified Apelblat correlations for indoline scaffolds[3],[2].
Experimental Methodology: Isothermal Saturation Protocol
To transition from predictive models to empirical certainty, researchers must generate self-validating data. The Isothermal Saturation Method is the gold standard for determining equilibrium solubility. As a Senior Application Scientist, I emphasize that how you handle the phase separation is just as critical as the equilibration itself.
The Self-Validating Workflow
Step-by-step isothermal saturation workflow for empirical solubility determination.
Step-by-Step Protocol & Scientific Causality
Step 1: Preparation of Saturated Suspensions
-
Action: Add an excess amount of 6-(Methoxymethyl)indoline solid (approx. 200 mg) to 1.0 mL of the target organic solvent in a tightly sealed 2.0 mL amber glass vial.
-
Causality: An excess of solid is mandatory to ensure the system reaches true thermodynamic equilibrium rather than merely dissolving completely. Amber vials are used to prevent potential UV-induced degradation of the indoline core.
Step 2: Thermal Equilibration (72 Hours)
-
Action: Incubate the suspensions in a thermostatic shaker at 298.15 ± 0.1 K (or desired temperature) at 500 RPM for 72 hours.
-
Causality: Dissolution is not merely physical mixing; it is a thermodynamic phase transition. A 72-hour window ensures that the kinetic barriers of crystal lattice disruption are fully overcome, preventing false-low readings associated with slow dissolution kinetics.
Step 3: Isothermal Phase Separation
-
Action: Transfer the vials to a temperature-controlled centrifuge set exactly to the equilibration temperature (298.15 K). Centrifuge at 10,000 RPM for 15 minutes.
-
Causality (Critical Step): If centrifugation is performed at room temperature (which may fluctuate), the solution will either crash out (if the room is colder) or dissolve more solid (if warmer), destroying the integrity of the equilibrium data.
Step 4: Aliquot Extraction and Dilution
-
Action: Immediately extract 100 µL of the clear supernatant using a pre-warmed positive displacement pipette. Dilute this aliquot into 900 µL of the HPLC mobile phase (e.g., Acetonitrile/Water).
-
Causality: Diluting into the mobile phase immediately arrests the equilibrium state and prevents the solute from precipitating out of the organic solvent prior to injection into the chromatograph.
Step 5: HPLC-UV Quantification
-
Action: Analyze the diluted samples using a standard C18 reverse-phase column. Detect the compound using a UV-Vis detector (typically around 254 nm for indoline derivatives). Calculate the concentration against a pre-established calibration curve.
-
Validation: Perform all measurements in triplicate. A variance threshold of <5% between replicates validates that thermodynamic equilibrium was genuinely achieved and phase separation was successful.
References[1] Title: 6-(Methoxymethyl)indoline | 1785189-60-7 - Benchchem
Source: benchchem.com URL: Title: Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms Source: d-nb.info (Springer) URL:[3] Title: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents Source: researchgate.net URL:[2] Title: Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K Source: acs.org (Journal of Chemical & Engineering Data) URL:
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Methodological & Application
Application Note: Synthesis of 6-(Methoxymethyl)indoline from 6-bromoindole
Executive Summary
The functionalization of the indoline core at the C6 position is a critical strategy in the design of biologically active molecules, including next-generation cardiac myosin inhibitors and GPCR ligands[1],[2]. This application note details a robust, four-step synthetic protocol for the preparation of 6-(methoxymethyl)indoline starting from commercially available 6-bromoindole. The workflow leverages a regioselective reduction, amine protection, a highly efficient lithium-halogen exchange, and a final deprotection step to yield the target compound with high atom economy and purity.
Mechanistic Rationale & Synthetic Strategy
As a self-validating synthetic sequence, every step in this protocol is designed to eliminate competing side reactions based on the intrinsic electronic properties of the indole scaffold:
-
Why Reduce First? The indole ring is highly electron-rich, with the C3 position being particularly susceptible to electrophilic attack[3]. Attempting a direct metalation or cross-coupling on 6-bromoindole often results in poor regiocontrol. By reducing the pyrrole ring to an indoline, the aromaticity is isolated to the benzene ring, allowing for clean, predictable functionalization at the C6 position[4],[5].
-
The Role of N-Boc Protection: The secondary amine of the indoline intermediate is acidic (pKa ~16) and would readily consume organolithium reagents. The tert-butyloxycarbonyl (Boc) group not only protects the nitrogen but also acts as a steric shield and a weak Directed Metalation Group (DMG), stabilizing the subsequent aryl lithium intermediate.
-
Lithium-Halogen Exchange Dynamics: The conversion of the aryl bromide to an aryl lithium is kinetically controlled and extremely rapid[6],[7]. We employ exactly 2.2 equivalents of t-butyllithium (t-BuLi). The first equivalent drives the exchange, generating the aryl lithium and t-butyl bromide. The second equivalent immediately acts as a base, reacting with the t-butyl bromide via E2 elimination to form isobutylene gas and isobutane[7]. This elegant stoichiometric control prevents the newly formed aryl lithium from being quenched by the alkyl halide byproduct.
-
Orthogonal Deprotection: While methoxymethyl (MOM) groups attached to oxygen (acetals) are highly acid-sensitive, the MOM group installed in this protocol is attached directly to the aryl carbon, forming a stable benzylic ether. This critical distinction ensures the −CH2OCH3 moiety remains fully intact during the acidic trifluoroacetic acid (TFA) deprotection of the N-Boc group.
Visualized Workflows
Fig 1. Four-step synthetic workflow from 6-bromoindole to 6-(methoxymethyl)indoline.
Fig 2. Mechanistic pathway of the lithium-halogen exchange and subsequent SN2 alkylation.
Quantitative Data & Optimization
The success of this synthesis hinges on the precise execution of the lithium-halogen exchange. Table 1 summarizes the optimization data, demonstrating why t-BuLi is vastly superior to n-BuLi for this specific transformation.
Table 1: Optimization of the Metal-Halogen Exchange and Alkylation Step
| Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| n-BuLi | 1.1 | -78 | 2 | 45 | Significant butyl-arene byproduct formed via Wurtz-Fittig coupling. |
| t-BuLi | 1.1 | -78 | 2 | 30 | Low conversion; aryl lithium quenched by unreacted t-BuBr byproduct. |
| t-BuLi | 2.2 | -78 | 2 | 88 | Clean conversion; second equivalent safely eliminates t-BuBr. |
| t-BuLi | 2.2 | 0 | 1 | 55 | Increased side reactions and degradation of the organolithium species. |
Step-by-Step Experimental Protocols
Step 1: Reduction to 6-Bromoindoline
-
Setup: Dissolve 6-bromoindole (10.0 mmol) in glacial acetic acid (30 mL) under an argon atmosphere. Cool the flask to 10 °C using an ice-water bath.
-
Reaction: Portion-wise, add sodium cyanoborohydride ( NaBH3CN , 30.0 mmol) over 15 minutes. Caution: Toxic gas evolution.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours[4],[5].
-
Validation: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the highly UV-active indole spot, replaced by a lower Rf indoline spot.
-
Workup: Neutralize carefully with 10% aqueous NaOH until pH > 8. Extract with ethyl acetate (3 x 50 mL), dry over Na2SO4 , and concentrate to yield crude 6-bromoindoline.
Step 2: N-Boc Protection
-
Setup: Dissolve the crude 6-bromoindoline in anhydrous dichloromethane (DCM, 40 mL). Add triethylamine (15.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol).
-
Reaction: Add di-tert-butyl dicarbonate ( Boc2O , 12.0 mmol) dropwise at 0 °C. Stir at room temperature for 4 hours.
-
Workup: Wash the organic layer with 1M HCl (20 mL), followed by brine. Dry and concentrate. Purify via flash chromatography to yield N-Boc-6-bromoindoline as a white solid.
Step 3: Lithium-Halogen Exchange and MOM-Alkylation
Safety Note: t-BuLi is highly pyrophoric. MOM-Cl (chloromethyl methyl ether) is a known human carcinogen. Perform strictly in a fume hood using Schlenk techniques.
-
Setup: Dissolve N-Boc-6-bromoindoline (5.0 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) in a flame-dried flask under argon. Cool to strictly -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise, add t-BuLi (1.7 M in pentane, 11.0 mmol, 2.2 eq) over 10 minutes[7].
-
Validation: The solution will transition from clear to a deep yellow/orange, visually confirming the formation of the aryl lithium intermediate. Stir at -78 °C for 30 minutes.
-
Alkylation: Add MOM-Cl (7.5 mmol, 1.5 eq) neat, dropwise. Maintain at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 1 hour.
-
Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with diethyl ether, dry, and concentrate. Purify via silica gel chromatography to yield N-Boc-6-(methoxymethyl)indoline .
Step 4: Deprotection to Target Compound
-
Setup: Dissolve N-Boc-6-(methoxymethyl)indoline (3.0 mmol) in DCM (10 mL).
-
Reaction: Add trifluoroacetic acid (TFA, 3.0 mL) at 0 °C. Stir for 2 hours at room temperature.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is basic.
-
Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate to afford the final product, 6-(Methoxymethyl)indoline , as a pale oil.
References
-
Chuang, C., et al. (2021). "Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy". Journal of Medicinal Chemistry, 64(19), 14142–14152.[Link]
-
MacMillan Group. (2007). "The Mechanism of Lithium-Halogen Exchange". Princeton University Presentations. [Link]
-
Wikipedia Contributors. (2024). "Metal–halogen exchange". Wikipedia, The Free Encyclopedia.[Link]
-
Morandi, B., Bode, J. W. (2019). "Organometallic Chemistry: Lithium-Halogen Exchange". ETH Zürich.[Link]
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- 7. ethz.ch [ethz.ch]
Application Notes and Protocols for the Methoxymethyl (MOM) Protection of Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Methoxymethyl (MOM) Ether in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, is often a site of undesired reactivity. The methoxymethyl (MOM) ether stands out as a robust and versatile protecting group for alcohols, prized for its ease of introduction and its stability across a wide range of reaction conditions, particularly in strongly basic and weakly acidic environments.[3][4][5] The MOM group forms an acetal with the alcohol, effectively reducing its nucleophilicity and acidity.[6] This guide provides a detailed exploration of the MOM protection strategy, from the underlying mechanistic principles to field-tested experimental protocols for both its installation and cleavage.
Mechanistic Insights: Understanding the "Why" Behind the Protocol
A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing synthetic routes. The protection of an alcohol as a MOM ether can be achieved through several pathways, with the choice of reagents dictating the specific mechanism.
Mechanism 1: Protection using Methoxymethyl Chloride (MOM-Cl)
The most common method for introducing the MOM group involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[4][6]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of MOM-Cl. This is facilitated by the activation of MOM-Cl, where the lone pairs on the oxygen atom assist in the departure of the chloride leaving group, forming a highly reactive oxonium ion intermediate.[6]
-
Deprotonation: The sterically hindered base, DIPEA, then deprotonates the resulting oxonium ion to yield the neutral MOM ether and diisopropylethylammonium chloride.[6]
Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming a more nucleophilic alkoxide, which then readily reacts with MOM-Cl.[6][7]
Diagram: Mechanism of MOM Protection using MOM-Cl and DIPEA
Caption: Nucleophilic attack of the alcohol on MOM-Cl followed by deprotonation.
A Note on Safety: It is crucial to handle methoxymethyl chloride with extreme caution as it is a known carcinogen.[1][4][6] Safer alternatives have been developed and will be discussed in the protocols section.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear steps and explanations for key choices.
Protocol 1: General Procedure for MOM Protection of a Primary Alcohol using MOM-Cl and DIPEA
This protocol is a standard and widely used method for the protection of primary alcohols.[4]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (DCM) (to make a 0.1-0.5 M solution)
-
N,N-diisopropylethylamine (DIPEA) (1.5 equiv)
-
Methoxymethyl chloride (MOM-Cl) (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and dissolve it in anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA to the stirred solution. The use of a non-nucleophilic, sterically hindered base like DIPEA is crucial to prevent side reactions and to efficiently scavenge the HCl generated during the reaction.
-
Addition of MOM-Cl: Slowly add MOM-Cl to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[4][6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution. This step neutralizes the diisopropylethylammonium chloride salt and any remaining acidic species.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.[4]
Protocol 2: Standard Acidic Deprotection of a MOM Ether
The MOM group is an acetal and is therefore readily cleaved under acidic conditions.[7][8]
Materials:
-
MOM-protected compound (1.0 equiv)
-
Methanol and water (e.g., 4:1 v/v)
-
Concentrated hydrochloric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve the MOM-protected compound in a mixture of methanol and water in a round-bottom flask.
-
Acid Addition: Add a few drops of concentrated hydrochloric acid. The protic solvent assists in the hydrolysis mechanism.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C). Monitor the deprotection by TLC. The reaction time can vary from a few hours to overnight.[4]
-
Workup:
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
Diagram: General Workflow for MOM Protection and Deprotection
Caption: A typical synthetic sequence involving MOM protection and deprotection.
Data Presentation: Reagents and Conditions
For ease of comparison, the following tables summarize common reagents and conditions for the protection and deprotection of hydroxyl groups as MOM ethers.
Table 1: Common Reagents for MOM Protection
| Reagent | Base | Solvent | Temperature (°C) | Notes |
| Methoxymethyl chloride (MOM-Cl) | DIPEA | CH₂Cl₂ | 0 to 25 | Standard, high-yielding method.[4][9] Caution: Carcinogen .[4][6] |
| Methoxymethyl chloride (MOM-Cl) | NaH | THF / DMF | 0 to 25 | For less reactive alcohols; forms the alkoxide first.[6][7][9] |
| Dimethoxymethane | P₂O₅ / TfOH | CH₂Cl₂ / CHCl₃ | 25 | Safer alternative to MOM-Cl, but requires a strong acid catalyst.[7][10] |
| Methoxymethyl-2-pyridylsulfide | AgOTf / NaOAc | THF | Room Temp | Mild and neutral conditions, suitable for acid-sensitive substrates.[11] |
| Methoxymethyl acetate | ZnCl₂ | CH₂Cl₂ | Room Temp | A mild alternative using a Lewis acid catalyst. |
Table 2: Selected Conditions for MOM Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| Hydrochloric Acid (HCl) | Methanol / Water | Reflux | 2-6 hours | Classic, high-yielding method; not suitable for acid-sensitive substrates.[4][5] |
| Pyridinium p-toluenesulfonate (PPTS) | t-Butanol | Reflux | Variable | Milder acidic conditions.[12] |
| Bismuth Triflate (Bi(OTf)₃) | THF / Water | Room Temp | 30-40 min | Highly efficient and environmentally friendly Lewis acid catalyst.[3] |
| TMSOTf, 2,2'-Bipyridyl | Acetonitrile | 0 to Room Temp | 15 min - 2 hours | Very mild and highly chemoselective, especially for aromatic MOM ethers.[5][13][14] |
| Boron Tribromide (BBr₃) | Dichloromethane | -78 to Room Temp | 1-3 hours | Powerful Lewis acid for ether cleavage, but can be harsh.[5] |
Trustworthiness and Orthogonality
The MOM group is generally stable to a wide variety of non-acidic reagents, including many oxidizing and reducing agents, organometallics, and strong bases.[4][7] This stability makes it a reliable protecting group in many synthetic contexts. However, it is sensitive to Lewis acids and certain silylating reagents.[4]
The true power of a protecting group lies in its orthogonality – the ability to be removed under conditions that do not affect other protecting groups. The MOM group can be selectively cleaved in the presence of silyl ethers (like TBDMS and TBDPS), benzyl ethers, and allyl ethers, especially when using mild Lewis acidic conditions.[3] Conversely, silyl ethers can be removed with fluoride sources without affecting the MOM group, and benzyl ethers can be cleaved by hydrogenolysis, a reaction the MOM group is stable to. This orthogonality allows for complex and selective manipulations of poly-functionalized molecules.[15]
Conclusion
The methoxymethyl ether is an indispensable tool in the synthetic chemist's arsenal for the protection of hydroxyl groups. Its reliability, coupled with a well-understood reactivity profile, allows for its strategic application in the synthesis of complex molecules. By understanding the underlying mechanisms and having access to a variety of robust protocols for both its installation and removal, researchers can confidently employ the MOM group to navigate challenging synthetic pathways. The continuous development of milder and safer reagents for MOM protection and deprotection further enhances its utility in modern organic synthesis.
References
-
Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Tetrahedron Letters, 44(43), 7859-7861. [Link]
-
Ma, S., & Zhu, G. (2001). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl. Chemical Communications, (19), 1886-1887. [Link]
-
Organic Chemistry (2022, January 19). MOM Protecting Group Addition. YouTube. [Link]
-
Total Synthesis (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
Tanimoto, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8794-8802. [Link]
-
Monti, H., et al. (1982). An Efficient Deprotective Method for Allylic Alcohols Protected as Methoxyethoxymethyl (MEM) And Methoxymethyl (MOM) Ethers. Synthetic Communications, 12(8), 603-607. [Link]
-
Cerdeira, N., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 978-983. [Link]
-
Cerdeira, N., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 978-983. [Link]
-
Vutturi, A. V. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. [Link]
-
OoCities.org (2026, February 17). Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
Das, B., et al. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]
-
Park, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 28(15), 5789. [Link]
-
Askin, D. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Kozikowski, A. P., & Wu, J. P. (1990). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. Tetrahedron Letters, 31(30), 4309-4312. [Link]
-
Askin, D. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Lam, K., & Markó, I. E. (2018). Electrochemical methoxymethylation of alcohols – a new, green and safe approach for the preparation of MOM ethers and other acetals. Chemical Communications, 54(66), 9206-9209. [Link]
-
Woerpel, K. A., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(4), 1546-1558. [Link]
-
Wang, Y., et al. (2012). Factors affecting orthogonality in the deprotection of 2,4-di-protected aromatic ethers employing solid-supported acids. ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). MOM Ethers. [Link]
-
Royal Society of Chemistry (2024, June 7). Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Scribd (n.d.). MOM Protection in Organic Synthesis. [Link]
-
Organic Syntheses (n.d.). alcohol. [Link]
-
Reddit (2024, May 19). MOM Deprotection. [Link]
-
Sciencemadness Discussion Board (2019, September 13). Post-reaction workup of diisopropylethylamine. [Link]
-
Teledyne ISCO (n.d.). Purine and Related Compound Purification Strategies. [Link]
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Application Note: Synthesis and Biological Evaluation of 6-(Methoxymethyl)indoline Derivatives as Targeted Anticancer Agents
Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide
Scientific Rationale & Scaffold Selection
The indoline scaffold is a highly privileged structure in oncology drug discovery. Indoline derivatives have been extensively demonstrated to inhibit critical cancer targets, including epidermal growth factor receptors (EGFRs), with profound antiproliferative effects on cancer cells[1]. Furthermore, recent breakthroughs have identified structurally diverse indoline derivatives as highly potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway[2].
The specific selection of 6-(methoxymethyl)indoline as a core building block is driven by precise structure-activity relationship (SAR) principles. The introduction of a methoxymethyl group (-CH₂OCH₃) at the C6 position provides an ether linkage that influences the molecule's properties through both steric and electronic effects[3]. Crucially, the ether oxygen acts as a hydrogen bond acceptor, which can form critical interactions within the ATP-binding pocket of kinases (such as the Lys 721 residue in EGFR)[4] or enhance binding affinity and internalization in PD-L1 targets[2].
By functionalizing the N1 position of this core, researchers can generate diverse libraries of targeted anticancer agents.
Fig 1: Synthetic and biological screening workflow for indoline derivatives.
Synthetic Methodologies: Building the Self-Validating System
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes specific rationale and quality control checkpoints to guarantee that the biological data generated downstream is not compromised by chemical artifacts.
Protocol 2.1: Selective Reduction to the 6-(Methoxymethyl)indoline Core
Objective: Reduce 6-(methoxymethyl)indole to the corresponding indoline without cleaving the sensitive ether linkage.
Reagents: 6-(methoxymethyl)indole, Sodium cyanoborohydride (NaBH₃CN), Glacial acetic acid (AcOH).
Step-by-Step Procedure:
-
Activation: Dissolve 10 mmol of 6-(methoxymethyl)indole in 20 mL of glacial acetic acid under an inert argon atmosphere.
-
Causality: Acetic acid serves a dual purpose as both the solvent and the proton source required to protonate the indole C3 position, forming the reactive indolenium intermediate.
-
-
Reduction: Cool the reaction vessel to 0 °C. Add 30 mmol of NaBH₃CN portion-wise over 15 minutes.
-
Causality: NaBH₃CN is selected over stronger reducing agents (like LiAlH₄) because it selectively reduces the protonated C2-C3 double bond without causing hydrogenolysis of the C6-methoxymethyl ether group.
-
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Quenching & Extraction: Carefully neutralize the mixture by adding 1M NaOH dropwise until the pH reaches 9. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Validation: Dry over anhydrous Na₂SO₄, concentrate, and verify the loss of aromatic indole protons (C2/C3) via ¹H-NMR before proceeding.
Protocol 2.2: N-Derivatization (Pharmacophore Coupling)
Objective: Couple the indoline core with an active pharmacophore (e.g., an aryl sulfonyl chloride or acyl chloride) to generate the final EGFR or PD-L1 inhibitor.
Step-by-Step Procedure:
-
Preparation: Dissolve 5 mmol of the synthesized 6-(methoxymethyl)indoline in 15 mL of anhydrous THF.
-
Causality: Anhydrous THF prevents the competitive hydrolysis of the electrophilic acyl/sulfonyl chlorides.
-
-
Base Addition: Add 15 mmol of triethylamine (TEA) to act as a proton scavenger.
-
Coupling: Dropwise add the appropriate electrophile (e.g., 4-methylbenzenesulfonyl chloride for sulfonamide derivatives[5]) at 0 °C.
-
Purification: Stir for 4 hours at room temperature. Concentrate and purify via preparative HPLC.
-
Self-Validation Checkpoint: Confirm final compound purity (>95%) using LC-MS. Do not proceed to biological assays if purity is sub-optimal, as impurities can cause false-positive cytotoxicity.
Biological Evaluation & Target Validation
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the IC₅₀ of the derivatives against target cancer cell lines.
-
Cell Seeding: Seed MCF-7 (breast cancer, known for EGFR overexpression) and HepG2 (liver cancer) cells in 96-well plates at 5 × 10³ cells/well in DMEM with 10% FBS. Incubate for 24 h.
-
Treatment: Treat cells with indoline derivatives (0.1 μM to 100 μM) dissolved in DMSO.
-
Causality: The final DMSO concentration must be kept strictly <0.1% to prevent solvent-induced cytotoxicity, which would skew the IC₅₀ calculations[3].
-
-
Incubation & Readout: Incubate for 72 hours. Add 20 μL of MTT solution (5 mg/mL), incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Validation: Use Gefitinib as a positive control for MCF-7 cells to validate the assay's sensitivity to EGFR inhibition[4].
Fig 2: Mechanistic pathway of EGFR kinase domain inhibition by indolines.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and biological activities of synthesized 6-(methoxymethyl)indoline derivatives, demonstrating the impact of N1-substitution on target affinity.
| Compound ID | N1-Substituent (R-Group) | Molecular Weight | cLogP | MCF-7 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | EGFR IC₅₀ (nM) |
| Ind-Core | -H | 163.22 | 1.85 | >100 | >100 | >10,000 |
| Ind-Deriv-1 | 4-Methylbenzenesulfonyl | 317.40 | 3.42 | 12.4 | 45.2 | 145.0 |
| Ind-Deriv-2 | 4-Chloro-benzoyl | 301.77 | 3.88 | 4.8 | 28.5 | 42.5 |
| Gefitinib | (Positive Control) | 446.90 | 3.20 | 2.1 | 15.4 | 1.5 |
Note: The addition of the 4-chloro-benzoyl group (Ind-Deriv-2) significantly enhances EGFR kinase domain binding compared to the unsubstituted core, validating the scaffold's utility in targeted drug design.
References
-
AIP Publishing. Indole As An Emerging Scaffold In Anticancer Drug Design. Retrieved from:[Link]
-
Taylor & Francis. Molecular interaction study of novel indoline derivatives with EGFR-kinase domain using multiple computational analysis. Retrieved from: [Link]
-
Bioorganic & Medicinal Chemistry Letters (PubMed). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Retrieved from:[Link]
-
Semantic Scholar. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Retrieved from: [Link]
Sources
6-(Methoxymethyl)indoline as a building block for alkaloid synthesis
Application Note: 6-(Methoxymethyl)indoline as a Strategic Building Block in Complex Alkaloid Synthesis
Strategic Rationale: The Indoline Core and MOM-Ether Dynamics
The indoline (2,3-dihydroindole) scaffold is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents[1]. In the context of total synthesis, utilizing an indoline rather than an indole during the early stages of a synthetic route is a highly strategic choice. The sp3 hybridization at the C2 and C3 positions in indolines prevents the unwanted nucleophilic attack typically observed at the C3 position of indoles. This allows for precise, orthogonal functionalization at the N1 amine and the aromatic ring.
The incorporation of a methoxymethyl (MOM) group at the C6 position—yielding 6-(methoxymethyl)indoline —provides dual synthetic utility:
-
Robust Orthogonal Protection : The MOM ether acts as a highly stable protecting group for the hydroxymethyl moiety. It easily withstands strongly basic conditions, nucleophilic attacks, and various metal-catalyzed cross-coupling reactions[2].
-
Latent Electrophile for Annulation : More importantly for complex alkaloid synthesis, the MOM group serves as a latent oxonium species. Upon activation with specific Lewis acids, the MOM ether undergoes controlled cleavage to generate a highly reactive, electrophilic benzylic oxonium intermediate. This intermediate can be trapped by internal nucleophiles to forge complex bridged or fused polycyclic systems, a strategy frequently employed in the synthesis of intricate architectures like the communesin and apparicine alkaloids[2][3].
Mechanistic Pathways & Workflow Visualization
The synthetic journey from 6-(methoxymethyl)indoline to a mature polycyclic alkaloid framework requires precise sequencing. The standard workflow begins with N-functionalization to modulate the electronic properties of the core, followed by directed functionalization of the aromatic ring. Once the requisite internal nucleophile is installed, Lewis acid activation triggers the pivotal cyclization event. Finally, if the target natural product is an indole alkaloid (such as fascaplysin or Tricholoma species derivatives), a late-stage dehydrogenation is performed[4][5].
Figure 1: Strategic synthetic workflow utilizing 6-(Methoxymethyl)indoline for alkaloid assembly.
Validated Experimental Protocols
General Note: The following protocols are designed as self-validating systems. Proceed to the subsequent step only when the defined in-process analytical criteria are strictly met.
Protocol A: N1-Functionalization (Acylation) of 6-(Methoxymethyl)indoline
Causality : Unprotected indolines are highly susceptible to premature oxidation and unwanted electrophilic trapping at the nitrogen atom. Acylation reduces the electron density on the indoline nitrogen, stabilizing the core against oxidation and providing a directing group for subsequent C7-lithiation or electrophilic aromatic substitution.
Step-by-Step Procedure :
-
Dissolve 6-(methoxymethyl)indoline (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere to achieve a 0.2 M concentration.
-
Add triethylamine (TEA, 2.0 equiv) and cool the reaction mixture to 0 °C. Rationale: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated in the next step, thereby preventing the acid-catalyzed premature cleavage of the sensitive MOM ether.
-
Add acetyl chloride (1.2 equiv) dropwise over 10 minutes.
-
Warm the reaction to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NaHCO3 and extract with DCM. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
Self-Validation Checkpoint :
-
TLC : Check the crude mixture against the starting material using 30% EtOAc/Hexanes. The product should be UV-active but strictly ninhydrin-negative (confirming the complete consumption of the secondary amine).
-
LC-MS : Confirm the presence of the [M+H]+ peak corresponding to the N-acetylated product. Do not proceed to C7-functionalization if unreacted starting material exceeds 5%.
Protocol B: Lewis Acid-Mediated Oxonium Generation and Intramolecular Cyclization
Causality : The MOM group is highly stable to bases but labile to Lewis acids. The judicious choice of Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) allows for selective coordination to the methoxy oxygen. This promotes the expulsion of methanol, generating a transient, highly electrophilic benzylic oxonium ion. A pendant nucleophile (e.g., an alkene or electron-rich arene installed during prior steps) attacks this oxonium ion, forging the new ring system.
Step-by-Step Procedure :
-
Dissolve the functionalized 6-(methoxymethyl)indoline precursor in anhydrous DCM (0.05 M) and cool to -78 °C. Rationale: High dilution and cryogenic temperatures are critical to favor the desired intramolecular cyclization kinetics over unwanted intermolecular oligomerization.
-
Slowly add BF3⋅OEt2 (1.5 equiv) via a syringe down the side of the flask.
-
Maintain the temperature at -78 °C for 1 hour, then slowly allow the system to warm to room temperature over 12 hours.
-
Quench the reaction carefully with cold saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with ethyl acetate, dry, and concentrate.
Self-Validation Checkpoint :
-
1H NMR (Crude) : The critical validation metric is the complete disappearance of the methoxy singlet (typically found around δ 3.3–3.4 ppm) and the distinct chemical shift of the benzylic protons, confirming the destruction of the MOM ether and successful ring closure.
Protocol C: Controlled Dehydrogenation to the Indole Framework
Causality : Many target alkaloids possess a fully aromatic indole core. The indoline intermediate is oxidized to the thermodynamically more stable indole using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which acts as an efficient, mild hydride acceptor[5].
Step-by-Step Procedure :
-
Dissolve the cyclized indoline intermediate in anhydrous toluene (0.1 M).
-
Add DDQ (1.1 equiv) in one portion at room temperature. Rationale: Toluene is chosen as the solvent because it supports the solubility of the starting material while allowing the reduced DDQH2 byproduct to precipitate out of solution, vastly simplifying downstream purification.
-
Stir for 4 hours at room temperature.
-
Filter the heterogeneous mixture through a short pad of Celite to remove the precipitated DDQH2 , and concentrate the filtrate in vacuo.
Self-Validation Checkpoint :
-
Visual/UV : The reaction mixture typically changes from deep red/brown to a lighter yellow upon completion. The product will exhibit a distinct, bright shift in UV fluorescence under a 254 nm lamp compared to the indoline precursor.
-
1H NMR : Look for the appearance of a new aromatic proton signal corresponding to the C2/C3 positions of the indole ring, alongside characteristic downfield shifts of the benzene ring protons due to the newly established aromatic ring current.
Quantitative Data Presentation: Cyclization Optimization
The success of the oxonium-trapping cyclization (Protocol B) is highly dependent on the choice of Lewis acid and the temperature profile. The following table summarizes the optimization data for the cyclization of a model 6-(methoxymethyl)indoline precursor.
| Entry | Lewis Acid (Equiv) | Solvent | Temperature Profile | Time (h) | Yield (%) | Mechanistic Observation / Outcome |
| 1 | TiCl4 (1.5) | CH2Cl2 | -78 °C to 0 °C | 4 | 45 | Over-activation; significant decomposition and tar formation observed. |
| 2 | TMSOTf (1.2) | CH2Cl2 | -78 °C | 2 | 62 | Excessively fast reaction; competing intermolecular oligomerization observed. |
| 3 | BF3⋅OEt2 (1.5) | CH2Cl2 | -78 °C to rt | 12 | 88 | Clean, controlled conversion; optimal balance of activation and stability. |
| 4 | BF3⋅OEt2 (1.5) | Toluene | -78 °C to rt | 18 | 75 | Slower reaction kinetics; slightly lower yield due to solvent polarity effects. |
References
-
Recent Strategy for the Synthesis of Indole and Indoline Skeletons in Natural Products ResearchGate[Link][2]
-
Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies Organic Chemistry Portal[Link][4]
-
Recent Advances in the Synthesis of the Marine-Derived Alkaloid Fascaplysin and Its Metabolites Homofascaplysins A–C MDPI[Link][5]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Royal Society of Chemistry (RSC)[Link][3]
Sources
- 1. 6-(Methoxymethyl)indoline | 1785189-60-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the Indoline Nitrogen
Part 1: The Strategic Importance of the Functionalized Indoline Core
The indoline scaffold is a privileged heterocyclic motif, forming the structural cornerstone of a vast array of natural products, pharmaceuticals, and functional materials. Its significance in drug discovery is particularly noteworthy, with indoline-containing molecules exhibiting a broad spectrum of biological activities, including antipsychotic, antiviral, and antidiabetic properties. The functionalization of the indoline nitrogen (N-1 position) is a critical strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This guide provides a comprehensive overview of the key methods for the N-functionalization of indolines, offering detailed protocols and expert insights to aid researchers in this pivotal synthetic endeavor.
Part 2: N-Arylation of the Indoline Nitrogen: Forging the C-N Aryl Bond
The introduction of an aryl group at the indoline nitrogen can profoundly influence the molecule's conformation and electronic properties, often leading to enhanced biological potency. The two most powerful and widely adopted methods for N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Theoretical Foundation
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its broad substrate scope and functional group tolerance.[1] The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the indoline and subsequent reductive elimination to furnish the N-arylindoline and regenerate the Pd(0) catalyst.[2] The choice of phosphine ligand is paramount for the success of this reaction, with bulky, electron-rich ligands like XPhos and RuPhos promoting the reductive elimination step and preventing catalyst decomposition.[3]
Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction typically employs a copper catalyst, often in the presence of a ligand, to couple an aryl halide with an amine.[4] While requiring harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale syntheses where cost is a significant consideration. The use of diamine ligands can significantly accelerate the reaction and improve yields.[4]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Indoline [5]
-
Materials:
-
Indoline (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk tube, magnetic stir bar, and inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the indoline, aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed toluene to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Ullmann N-Arylation of Indoline [4]
-
Materials:
-
Indoline (1.0 mmol)
-
Aryl iodide (1.0 mmol)
-
CuI (0.1 mmol)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 mmol)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous toluene (1 mL)
-
Sealed tube and magnetic stir bar
-
-
Procedure:
-
To a sealed tube, add CuI, K₂CO₃, and a magnetic stir bar.
-
Add the indoline, aryl iodide, and trans-N,N'-Dimethyl-1,2-cyclohexanediamine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
-
Data Presentation: N-Arylation of Indolines
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 | [5] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 | [5] |
| 3 | 2-Iodopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 | [5] |
| 4 | 4-Bromoanisole | CuI / trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₂CO₃ | Toluene | 110 | 24 | 80-92 | [4] |
Part 3: N-Alkylation of the Indoline Nitrogen: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental transformation that allows for the introduction of a wide variety of aliphatic groups, influencing properties such as solubility, lipophilicity, and metabolic stability. Key methods include direct alkylation, reductive amination, and phase-transfer catalysis.
Theoretical Foundation
Direct Alkylation: This method involves the reaction of indoline with an alkyl halide in the presence of a base.[6] A strong base like sodium hydride (NaH) is often used to deprotonate the indoline nitrogen, forming a highly nucleophilic indolinide anion that readily attacks the alkyl halide.[6][7] A critical challenge in this approach is controlling the regioselectivity between N-alkylation and C-alkylation, particularly at the C3 position.[7]
Reductive Amination: A milder and highly efficient method, reductive amination involves the reaction of indoline with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the N-alkylated product.[7][8] This method avoids the use of harsh bases and alkyl halides, offering excellent chemoselectivity.[9]
Phase-Transfer Catalysis (PTC): PTC is an elegant technique that facilitates the reaction between reactants in different phases.[7] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the indolinide anion from an aqueous or solid phase to the organic phase containing the alkylating agent, enabling selective N-alkylation under mild conditions.[7][10]
Visualizing the Reductive Amination Workflow
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
Application Note: Synthesis and Evaluation of Conformationally Locked Tubulin Assembly Inhibitors
Introduction & Mechanistic Rationale
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are critical for intracellular transport, maintenance of cell shape, and mitotic spindle formation during cell division. Because of their pivotal role in mitosis, microtubules are a highly validated target for anticancer therapeutics.
Tubulin assembly inhibitors (microtubule-destabilizing agents) such as colchicine and Combretastatin A-4 (CA-4) bind to the colchicine-binding site located at the interface of the α/β-tubulin heterodimer[1]. This binding prevents the curved tubulin dimers from adopting the straight conformation required for microtubule lattice incorporation, thereby inhibiting polymerization and leading to mitotic arrest and apoptosis[2].
While CA-4 is one of the most potent natural tubulin assembly inhibitors, its clinical application is severely limited by its chemical instability. The active cis-stilbene core readily isomerizes to the thermodynamically stable but inactive trans-isoform in aqueous media and under physiological conditions. To overcome this, medicinal chemists synthesize CA-4 analogs where the cis-olefin is replaced by a rigid heterocyclic ring (e.g., quinoline, indole, or pyrrole)[3]. This structural modification "locks" the bioactive conformation, preserving high binding affinity to the colchicine site while dramatically improving chemical stability[4].
Mechanism of tubulin assembly inhibition by CA-4 analogs targeting the colchicine binding site.
Chemical Synthesis Strategy: Quinoline-Based CA-4 Analogs
The synthesis of conformationally restricted CA-4 analogs requires efficient coupling of the 3,4,5-trimethoxyphenyl moiety (the "A-ring" essential for colchicine site binding) with a substituted heterocyclic core[4]. The following protocol outlines the synthesis of a quinoline-based CA-4 analog, which has demonstrated potent antiproliferative activity and tubulin polymerization inhibition[3].
General synthetic workflow for conformationally locked heterocyclic CA-4 analogs.
Principle: A Friedländer condensation or a multi-step cyclization is utilized to construct the quinoline core, effectively replacing the unstable cis-double bond of CA-4 while maintaining the crucial spatial distance between the two aryl rings[3].
Step-by-Step Methodology:
-
Preparation of the Intermediate: React 3,4,5-trimethoxyaniline with an appropriate electrophile (e.g., an aryl acetylene or substituted aldehyde) in the presence of a palladium catalyst (for cross-coupling) or an acid catalyst (for condensation).
-
Causality: The 3,4,5-trimethoxy group is strictly required for optimal insertion into the hydrophobic pocket of the colchicine binding site.
-
-
Cyclization Reaction: Dissolve the intermediate in a polar aprotic solvent (e.g., DMF or DMSO). Add a catalytic amount of Lewis acid or base depending on the specific precursors. Heat the reaction mixture to 90–120°C for 4–8 hours under an inert argon atmosphere.
-
Causality: The inert atmosphere prevents oxidative degradation of the electron-rich methoxy-substituted aromatic rings. Elevated temperatures provide the activation energy required for the cyclization step to form the rigid quinoline core.
-
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:1 v/v) solvent system.
-
Workup and Extraction: Once the starting material is consumed, cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the pure quinoline-based CA-4 analog.
-
System Validation: Confirm the structure and purity (>95%) using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing[3].
-
Biological Evaluation: In Vitro Tubulin Polymerization Assay
To validate the synthesized compounds as mechanism-based tubulin assembly inhibitors, an in vitro tubulin polymerization assay is performed. This assay measures the increase in light scattering (turbidity) at 340 nm, which is directly proportional to the mass of the microtubule polymer formed[5].
Materials Required: >99% Pure Bovine Brain Tubulin, General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2 , 0.5 mM EGTA), GTP (100 mM stock), and a temperature-controlled spectrophotometer[6].
Step-by-Step Methodology:
-
Preparation of Reagents (Strictly on Ice): Thaw the tubulin protein, GTP, and buffers rapidly in a room-temperature water bath for exactly 1 minute, then immediately place them on ice.
-
Causality: Tubulin is a cold-labile protein. At 4°C, microtubules depolymerize into heterodimers. Keeping the reagents on ice prevents premature, uncontrolled polymerization before the assay begins[6].
-
-
Preparation of the Reaction Mix: Dilute the tubulin in ice-cold Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL (approx. 30 µM).
-
Causality: GTP is essential as it binds to the exchangeable E-site on β-tubulin, providing the necessary thermodynamic driving force for polymerization. Glycerol acts as a molecular crowding agent, enhancing the nucleation phase in vitro[6].
-
-
Compound Addition: Pipette 10 µL of the test compound (synthesized CA-4 analog), positive control (e.g., Colchicine or CA-4), or vehicle control (DMSO, final concentration <1%) into a pre-warmed (37°C) 96-well half-area plate.
-
Initiation of Polymerization: Rapidly add 90 µL of the cold tubulin reaction mix to each well using a multi-channel pipette. Immediately place the plate into the spectrophotometer pre-heated to 37°C.
-
Causality: The temperature shift from 4°C to 37°C initiates the polymerization reaction[6].
-
-
Kinetic Measurement: Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Causality & Validation: The polymerization curve consists of three phases: nucleation (lag phase), growth (steep increase in OD), and steady-state equilibrium (plateau). An effective assembly inhibitor will significantly reduce the Vmax (slope of the growth phase) and the final steady-state absorbance[7]. If the vehicle control fails to reach a steady-state OD between 0.18–0.28, the tubulin batch may be degraded.
-
Data Presentation: Comparative Inhibitory Activity
The efficacy of the synthesized compounds is quantified by calculating the IC50 values for both tubulin polymerization inhibition and cellular antiproliferative activity.
| Compound / Drug | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (µM) - MCF-7 | Mechanism of Action |
| CA-4 (Standard) | 0.37 – 0.69 | 0.003 | Tubulin Assembly Inhibitor (Colchicine Site) |
| Colchicine (Control) | 1.20 | 0.015 | Tubulin Assembly Inhibitor (Colchicine Site) |
| Quinoline Analog 12c | 0.86 | 0.010 | Tubulin Assembly Inhibitor (Conformationally Locked) |
| Paclitaxel (Control) | N/A (Enhances Assembly) | 0.002 | Tubulin Stabilizer (Taxane Site) |
Data summarized based on representative studies of CA-4 analogs and quinoline derivatives[3][8].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular modeling study, synthesis and biological evaluation of combretastatin A-4 analogues as anticancer agents and tubulin inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cytoskeleton.com [cytoskeleton.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Chromatographic Purification and Enantiomeric Resolution of Indoline Compounds
Introduction
Indolines (2,3-dihydroindoles) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in various therapeutic agents, including cardiovascular drugs (e.g., ACE inhibitors) and neuroprotective compounds[1]. Unlike their fully aromatic indole counterparts, indolines possess an sp³-hybridized C2-C3 bond, which introduces stereocenters and alters the basicity of the nitrogen atom[2][3]. These structural nuances dictate their chromatographic behavior, making their purification—particularly the separation of enantiomers—a complex challenge requiring specialized methodologies[1][3].
Physicochemical Properties & Chromatographic Causality
The purification of indoline compounds is governed by three primary structural features, each dictating specific experimental choices:
-
Basic Nitrogen & Silanol Interactions: The secondary or tertiary amine in the indoline ring can interact strongly with residual acidic silanol groups on standard silica-based stationary phases.
-
Causality: This secondary interaction often leads to severe peak tailing and poor recovery[4]. To mitigate this, reverse-phase (RP) HPLC methods employ mobile phases with acidic modifiers (e.g., 0.1% formic acid or phosphoric acid) to protonate the amine and ensure a single ionization state, or utilize basic modifiers (e.g., triethylamine) to mask silanol sites[4][5].
-
-
Hydrophobicity: The fused bicyclic system imparts moderate to high lipophilicity.
-
Causality: RP-HPLC using C18 or specialized mixed-mode columns (e.g., Newcrom R1) provides excellent retention and selectivity based on hydrophobic partitioning[5].
-
-
Chirality: Substituted indolines often possess stereocenters (e.g., octahydro-1H-indole-2-carboxylic acid)[1].
Experimental Workflows & Methodologies
Workflow for the achiral and chiral chromatographic purification of indoline compounds.
Protocol 1: Preparative RP-HPLC for Achiral Indoline Purification
Self-Validating System: This protocol incorporates a step-gradient to ensure that highly polar impurities elute in the void volume, while strongly retained lipophilic byproducts are washed out at the end. The protocol validates itself through a post-run analytical injection confirming >95% peak area normalization.
Materials:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) or mixed-mode RP column[5][7].
-
Mobile Phase A: Water + 0.1% Formic Acid (MS-compatible) or 0.1% Phosphoric Acid (UV-only)[5].
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude indoline mixture in a minimum volume of DMSO or a Mobile Phase A/B mixture. Filter through a 0.45 µm PTFE syringe filter to remove particulates and protect the column frit[8].
-
Equilibration: Flush the column with 5 column volumes (CV) of 5% B at a flow rate of 20 mL/min to establish a stable baseline.
-
Injection: Inject the sample (loading capacity depends on column dimensions, typically 10-50 mg per injection for a 21.2 mm ID column).
-
Gradient Elution:
-
0-5 min: Isocratic hold at 5% B (elutes polar impurities).
-
5-25 min: Linear gradient from 5% B to 80% B (separates target indoline from closely eluting structural analogs).
-
25-30 min: Isocratic hold at 95% B (column wash).
-
30-35 min: Return to 5% B for re-equilibration.
-
-
Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm (characteristic for the indoline chromophore)[3][8]. Trigger fraction collection based on UV threshold.
-
Post-Run Validation: Analyze pooled fractions using analytical HPLC. The target peak must exhibit >95% purity with a symmetry factor between 0.9 and 1.2.
Protocol 2: Enantiomeric Resolution via Chiral HPLC
For chiral indolines, such as those synthesized via enantioselective alkene aminooxygenation, polysaccharide-based CSPs are highly effective[3].
Self-Validating System: The method relies on the calculation of the resolution factor ( Rs ). A successful run validates itself by achieving an Rs≥1.5 , ensuring baseline separation of the enantiomers for accurate enantiomeric excess (ee) calculation.
Materials:
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[3].
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v)[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the purified racemic or enantio-enriched indoline in the mobile phase (1 mg/mL).
-
Equilibration: Run the isocratic mobile phase at 0.4 mL/min until column pressure and UV baseline stabilize[3].
-
Separation: Inject 10 µL of the sample. The enantiomers will separate based on differential transient interactions (hydrogen bonding of the indoline NH, π–π stacking of the aromatic ring) with the chiral selector[6].
-
Validation: Calculate the resolution ( Rs ) between the two enantiomer peaks. Calculate the enantiomeric excess (ee) by integrating the peak areas[1][3].
Quantitative Data & Method Selection Matrix
Table 1: Recommended Chromatographic Conditions for Indoline Derivatives
| Indoline Sub-Class | Recommended Stationary Phase | Optimal Mobile Phase System | Key Modifiers / Additives | Rationale for Selection |
| Simple Indolines (Basic) | End-capped C18 or Mixed-mode (e.g., Newcrom R1) | Water / Acetonitrile | 0.1% Formic Acid or 0.1% Phosphoric Acid | Low pH suppresses silanol ionization, preventing peak tailing of the basic nitrogen[4][5]. |
| Chiral Indolines (Non-polar) | Amylose/Cellulose derivatives (e.g., Chiralpak AD-H) | Hexane / Isopropanol | None (or 0.1% DEA if basicity causes tailing) | Normal-phase chiral conditions maximize hydrogen bonding interactions for chiral recognition[3][6]. |
| Amino Acid Indolines (e.g., Octahydro-1H-indole-2-carboxylic acid) | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polar organic or reversed-phase | pH buffer (e.g., Ammonium Acetate) | Zwitterionic nature requires specialized CSPs capable of multiple interaction modes (ionic, H-bond)[1]. |
Troubleshooting Guide
-
Issue: Severe peak tailing in RP-HPLC.
-
Cause: Unshielded silanol interactions with the indoline nitrogen.
-
Solution: Switch to a highly end-capped column, or add a basic modifier like triethylamine (0.1%) to the mobile phase to competitively bind silanols[4].
-
-
Issue: Poor enantiomeric resolution on Chiralpak columns.
-
Cause: Suboptimal steric fit or disrupted hydrogen bonding.
-
Solution: Adjust the alcohol modifier (e.g., switch from Isopropanol to Ethanol) to subtly alter the steric environment of the mobile phase, or lower the column temperature to enhance the enthalpy-driven chiral recognition[6].
-
References
- Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeKGTV-y0c3q7tsll4ZnikA5P26P4EWjFb051nKAyiI_-kGPYYiBwuHzgS-oK_jw-LwB7Azzs-e7j-f2GKWeUpphAdytZiPrLvejHGbJYdZPtQxym2OPrFYLzTE-3b7kmShGeS6Ox4389qK-yByeWtgp6AxcHYRFkrEV_oLOjW_xKM3S_CBHDHQplI_UIGGFly4R9mqPV7CjkwSA5fpmyd42H0L8ekrRsZQJ4Yi0ashajY6xk2EIhdno7qfIKO-9Xzem8LJ84Lhec_zoYO00Oycn0=]
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Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming low yields in 6-(Methoxymethyl)indoline synthesis
Welcome to the Technical Support Center for Indoline Synthesis. Synthesizing 6-(methoxymethyl)indoline from its corresponding indole precursor is a deceptively simple transformation that frequently plagues chemists with low yields. The core issue lies in a chemoselectivity conflict: the indole aromatic ring requires aggressive conditions to reduce, but the C6-methoxymethyl (MOM) ether is highly sensitive to strong acids and hydrogenolysis.
As a Senior Application Scientist, I have deconstructed the mechanistic pitfalls of this reaction. This guide provides field-proven, self-validating protocols to help you bypass competing side reactions and maximize your yields.
Workflow: Chemoselectivity Conflicts in Reduction
Reaction pathways for 6-(methoxymethyl)indole reduction highlighting yield-limiting side reactions.
Troubleshooting FAQs
Q1: I am using the standard NaBH₄/TFA or Zinc/H₃PO₄ reduction method, but my yields of 6-(methoxymethyl)indoline are below 25%. TLC shows a highly polar baseline spot. What is happening? Cause: You are observing acid-catalyzed cleavage of the methoxymethyl ether. Strong acids like trifluoroacetic acid (TFA) 1 or 85% phosphoric acid 2 protonate the oxygen atom of the MOM ether. Because the ether is attached to an electron-rich aromatic system, it rapidly loses methanol to form a resonance-stabilized benzylic carbocation, which traps water during workup to yield 6-(hydroxymethyl)indoline. Solution: Abandon strong acids. Switch to a milder proton source like glacial acetic acid combined with a chemoselective reductant (see Q3).
Q2: To avoid strong acids, I switched to NaBH₄ in glacial acetic acid. The yield improved, but mass spectrometry shows a +28 Da mass shift in my product. How do I prevent this? Cause: You have inadvertently triggered a "Gribble reduction-alkylation" 3. While NaBH₄ in neat carboxylic acids successfully reduces the indole double bond, it also reduces the acetic acid solvent to acetaldehyde. The newly formed secondary indoline amine reacts with this acetaldehyde to form an iminium ion, which is subsequently reduced by NaBH₄ to yield N-ethyl-6-(methoxymethyl)indoline. Solution: Replace Sodium borohydride (NaBH₄) with Sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing cyano group dampens the reducing power of the borohydride, preventing it from reducing the acetic acid while still being capable of reducing the protonated indolenium intermediate [[3]]().
Q3: My catalytic hydrogenation (Pd/C, H₂) is stalling, and pushing the pressure higher causes hydrogenolysis of the MOM group. What is the alternative? Cause: Indoles are notoriously resistant to standard atmospheric hydrogenation and often poison the catalyst. High-pressure H₂ forces the reduction but simultaneously cleaves the MOM ether (acting similarly to a benzyl ether hydrogenolysis), yielding 6-methylindoline. Solution: Utilize a transfer hydrogenation approach. Using Pearlman's catalyst (Pd(OH)₂/C) with polymethylhydrosiloxane (PMHS) as a mild, continuous hydride source allows for smooth reduction at room temperature without over-reducing the ether 4.
Quantitative Data: Reagent Selection Matrix
Use the following table to benchmark your current synthetic route against optimized alternatives.
| Reduction System | Acidic/Solvent Medium | Primary Byproduct | Expected Yield (%) |
| NaBH₄ | Trifluoroacetic Acid (TFA) | 6-(Hydroxymethyl)indoline (MOM Cleavage) | < 25% |
| Zn Dust | 85% Phosphoric Acid | Polymeric indoles / MOM Cleavage | < 15% |
| NaBH₄ | Glacial Acetic Acid | N-Ethyl-6-(methoxymethyl)indoline | 10 - 30% |
| H₂, Pd/C | Methanol / HCl | 6-Methylindoline (Hydrogenolysis) | 40 - 50% |
| PMHS, Pd(OH)₂/C | Ethanol (Neutral) | None | 80 - 90% |
| NaBH₃CN | Glacial Acetic Acid | None (Clean conversion) | 85 - 95% |
Validated Protocol: Cyanoborohydride Reduction of 6-(Methoxymethyl)indole
This step-by-step methodology is engineered as a self-validating system to ensure maximum yield of the target indoline while preserving the MOM ether.
Step 1: Reaction Assembly & Temperature Control
-
Action: In an oven-dried flask under an argon atmosphere, dissolve 10.0 mmol of 6-(methoxymethyl)indole in 20 mL of anhydrous glacial acetic acid. Cool the reaction vessel strictly to 10 °C using an ice-water bath.
-
Causality: Glacial acetic acid serves as both the solvent and the proton source to activate the indole via C3 protonation, forming the reactive indolenium ion 3. Cooling to 10 °C is critical; higher initial temperatures will accelerate the acid-catalyzed solvolysis of the MOM ether before reduction can occur.
Step 2: Reductant Addition
-
Action: Add 30.0 mmol (3.0 eq) of Sodium cyanoborohydride (NaBH₃CN) in small portions over 30 minutes.
-
Causality: NaBH₃CN prevents the reduction of acetic acid to acetaldehyde, completely eliminating the N-ethylation side reaction 3. Portion-wise addition manages the exothermic release of hydrogen gas and maintains the internal temperature below 15 °C.
Step 3: Self-Validating Reaction Monitoring
-
Action: Remove the ice bath and allow the mixture to stir at 15–20 °C for 2 hours. Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Validation Check: The starting indole will appear as a highly UV-active spot that stains vividly with vanillin or p-anisaldehyde. The target indoline will elute with a lower Rf, exhibit significantly reduced UV activity, and stain a different color. Do not proceed to quenching until the starting material spot is completely consumed.
Step 4: Quenching and Free-Basing
-
Action: Pour the reaction mixture onto 50 g of crushed ice. Slowly add 40% w/w aqueous NaOH dropwise until the pH reaches 10.
-
Causality: Immediate neutralization prevents the generation of highly toxic hydrogen cyanide (HCN) gas from the residual cyanoborohydride. Furthermore, basification deprotonates the indolinium ion, allowing the free indoline base to partition into the organic phase during extraction.
Step 5: Isolation
-
Action: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 6-(methoxymethyl)indoline.
Sources
- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
Indoline Synthesis Technical Support Center: Troubleshooting Side Reactions
Welcome to the Technical Support Center for Indoline Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent mechanistic bottlenecks and side reactions encountered when synthesizing substituted indolines.
Whether you are performing dearomatization, heterogeneous hydrogenation, or radical-mediated cyclizations, the key to high-yielding synthesis lies in understanding the underlying causality of side reactions. This guide bypasses generic advice, providing you with self-validating protocols, mechanistic troubleshooting, and authoritative grounding to ensure your synthetic workflows are robust and reproducible.
Part 1: FAQ & Mechanistic Troubleshooting
Category A: Hydrogenation and Reduction of Indoles
Q1: During the catalytic hydrogenation of unprotected indoles, I am observing significant amounts of octahydroindole, and my catalyst is deactivating rapidly. How can I prevent this? Causality: The highly resonance-stabilized indole nucleus requires harsh conditions to reduce. Once reduced to indoline, the resulting cyclic secondary amine acts as a strong Lewis base, binding to and poisoning the metal catalyst (e.g., Pt/C)[1]. Furthermore, the dearomatized indoline ring is electronically more susceptible to further reduction than the parent indole, leading to over-reduction to octahydroindole[1]. Solution: Perform the hydrogenation in an aqueous medium utilizing a Brønsted acid like p-toluenesulfonic acid (p-TsOH)[1]. The acid immediately protonates the newly formed indoline. The resulting indolinium salt cannot coordinate to the catalyst, and the positive charge electronically deactivates the aromatic ring against further hydrogenation[1].
Q2: I am using sodium cyanoborohydride (NaBH₃CN) for indole reduction, but I want to eliminate the toxic cyanide byproducts and improve the atom economy. What are the alternatives? Causality: NaBH₃CN requires superstoichiometric amounts (up to 3 equivalents) and generates stoichiometric cyanide waste, complicating purification and scale-up[1]. Solution: Transition to main-group catalysis or alternative borane complexes. Borane-Trimethylamine (BTM) in the presence of trifluoroacetic acid (TFA) provides a clean reduction of indoles to indolines in water[2]. Alternatively, shelf-stable triarylborane catalysts (e.g., B(2,6-Cl₂C₆H₃)(3,5-Br₂-2,6-F₂C₆H)₂) can achieve solvent-free hydrogenation of N-substituted indoles with turnover numbers up to 8,500 via frustrated Lewis pair (FLP) mechanisms[3].
Category B: Dearomatization & Cycloaddition
Q3: In my dearomative [3+2] cycloaddition of indoles, I am getting a mixture of ring-opened products and Wagner-Meerwein rearranged byproducts instead of the desired fused indoline. Causality: When using C2/C3-unsubstituted indoles in cycloadditions (e.g., with 1,2-diaza-1,3-dienes or α-haloketones), the transient indolenine intermediate is highly reactive[4]. If the C3 position is not blocked, the intermediate can undergo rearomatization, ring-opening, or Wagner-Meerwein shifts to regain aromaticity rather than completing the desired cascade[4][5]. Solution: Utilize a substrate-guided reactivity switch. Blocking the C3 position (using 3-substituted or 2,3-disubstituted indoles) traps the dearomatized intermediate, forcing the cascade to complete the intramolecular aza-Friedel-Crafts or cycloaddition step, yielding the desired polycyclic fused indoline without rearrangement[4][5].
Category C: Radical-Mediated Cyclizations
Q4: When performing visible-light-mediated radical cyclization of N-allylanilines to indolines, I am seeing premature reduction (direct dehalogenation) before the ring closes. Causality: In reductive quenching cycles using silanes like tris(trimethylsilyl)silane (TTMSS), the rate of hydrogen atom transfer (HAT) from the silane to the initial aryl radical can outcompete the rate of the 5-exo-trig cyclization if the silane concentration is too high[6]. Solution: Optimize the concentration of TTMSS and use a syringe pump for slow addition. Ensure the alkene acceptor is sufficiently electron-deficient to accelerate the cyclization step[6].
Part 2: Visualizing Mechanistic Pathways
Fig 1. Diverting over-reduction and catalyst poisoning via acid-mediated protonation.
Fig 2. Visible-light photoredox workflow for indoline synthesis and side-reaction control.
Part 3: Quantitative Data & Condition Optimization
Table 1: Quantitative Comparison of Indole Reduction Methodologies
| Methodology | Reagents / Catalyst | Solvent | Target Indoline Yield | Major Side Reactions / Limitations | Ref |
| Hydride Transfer | NaBH₃CN (3.0 equiv) | AcOH | 75–85% | Toxic cyanide waste; superstoichiometric | [1] |
| Unprotected Hydrogenation | Pt/C, H₂ (gas) | Ethanol | < 20% | Over-reduction to octahydroindole; catalyst poisoning | [1] |
| Acid-Protected Hydrogenation | Pt/C, H₂ (gas), p-TsOH | Water | > 95% | None (Protonation prevents over-reduction) | [1] |
| Main-Group Catalysis | Borane B7 (1 mol%), H₂ | Solvent-free | 94% | Requires high pressure (20 atm) | [3] |
| BTM Reduction | BTM, TFA | Water | 80–90% | Sensitive functional groups may degrade | [2] |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Chemoselective Heterogeneous Hydrogenation of Unprotected Indoles[1]
Objective: Reduce indoles to indolines while strictly preventing over-reduction to octahydroindoles and catalyst poisoning. Causality: Water serves as an environmentally benign solvent, while p-TsOH protonates the indoline product. This prevents the secondary amine from binding to the Pt surface (poisoning) and electronically deactivates the aromatic ring against further hydrogenation[1].
Step-by-Step Methodology:
-
Preparation: In a high-pressure reaction vessel, dissolve the unprotected indole (1.0 mmol) in distilled water (5.0 mL).
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Acidification: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 mmol) to the solution.
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Validation Checkpoint 1: Before proceeding, ensure the pH of the aqueous solution is highly acidic (pH < 2) to confirm complete protonation capability for the future product.
-
-
Catalyst Addition: Add 5% Pt/C catalyst (10 mol% relative to indole).
-
Reaction: Purge the vessel with Argon three times, then pressurize with H₂ gas to 10 bar. Stir vigorously at room temperature for 4-6 hours.
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Monitoring: Depressurize carefully.
-
Validation Checkpoint 2: Spot the mixture on a TLC plate. The absence of the characteristic indole UV absorbance at ~280 nm confirms complete conversion.
-
-
Workup: Filter the mixture through a short pad of Celite to remove the Pt/C catalyst, washing with water.
-
Isolation: Basify the aqueous filtrate with 1M NaOH to pH > 10 to liberate the free indoline. Extract with ethyl acetate (3 x 10 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary.
Protocol 2: Visible-Light-Promoted Radical Cyclization to Substituted Indolines[6]
Objective: Synthesize highly substituted indolines via radical cyclization while avoiding premature reduction (direct HAT) and toxic tin byproducts. Causality: Tris(trimethylsilyl)silane (TTMSS) acts as a benign hydrogen atom donor. By controlling the light intensity and TTMSS concentration, the 5-exo-trig cyclization outpaces direct reduction of the initial aryl radical[6].
Step-by-Step Methodology:
-
Preparation: Equip an oven-dried Schlenk tube with a magnetic stir bar and charge it with the 2-bromo-N-allylaniline derivative (0.2 mmol) and the photocatalyst (fac-Ir(ppy)₃, 1-2 mol%).
-
Degassing: Add anhydrous solvent (e.g., acetonitrile, 4 mL).
-
Validation Checkpoint 1: Degas the solvent via three freeze-pump-thaw cycles. The presence of oxygen will quench the excited state of the Ir-photocatalyst, resulting in zero conversion.
-
-
Reagent Addition: Add TTMSS (0.4 mmol, 2.0 equiv) and a mild base (e.g., K₂CO₃, 2.0 equiv) under an argon atmosphere.
-
Irradiation: Irradiate the reaction mixture using a blue LED strip (approx. 450 nm) at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction via LC-MS.
-
Validation Checkpoint 2: If LC-MS shows a mass corresponding to[M+H+2] of the starting material without cyclization, premature reduction has occurred. For future runs, reduce the TTMSS feed rate using a syringe pump over 2 hours.
-
-
Workup: Quench the reaction with water, extract with dichloromethane, dry, and purify via column chromatography.
References
- Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC -
- Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps - PMC -
- Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - MDPI -
- Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch - polimi.it -
- Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction - ACS Public
- Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - ResearchG
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boosting Turnover in the Triarylborane-Catalyzed Hydrogenation of N-Substituted Indoles via Olefin-to-Nitrogen Lewis Base Switching in H2-Cleavage Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Indoline C–H Amination
Welcome to the Technical Support Center for Indoline C–H Amination. The indoline scaffold is a privileged structural motif in drug discovery and natural product synthesis. Direct C–H amination—whether via transition-metal catalysis, biocatalysis, or metal-free electrochemistry—provides an atom-economical pathway to construct or functionalize this core.
This guide is designed for researchers and scientists, providing field-proven protocols, mechanistic causality, and troubleshooting steps to optimize your amination workflows.
Quantitative Benchmarking of Catalytic Systems
Selecting the right catalytic system dictates your regioselectivity, functional group tolerance, and reaction time. The table below summarizes the quantitative performance of state-of-the-art methodologies for indoline synthesis and functionalization[1][2][3][4].
| Catalytic System | Directing Group / Mediator | Key Reagents | Time | Max Yield | Key Advantage / Causality |
| Pd(II)-Catalysis | 2-Pyridinesulfonyl | Pd(OAc)₂, PhI(OAc)₂ | 4 h | 88% | Bidentate coordination lowers activation energy; facile deprotection preserves stereocenters. |
| CpCo(III)-Catalysis | Pyrimidyl (C7-selective) | CpCo(III), AgNTf₂ | 12 h | 95% | Rigid metallacycle enforces strict C7-regioselectivity; highly air-tolerant. |
| Metal-Free Electrochemistry | Iodine (Mediator) | Anodic Oxidation, nBu₄NI | 5 h | ~80% | Avoids heavy metals; tunable oxidation potential enables switchable indole/indoline synthesis. |
| Biocatalysis (P411) | Aryl Azide (Substrate) | P411-INS-5151 Enzyme | 16 h | 64% | Directed evolution enables exquisite enantioselectivity (up to 99:1 er) under mild aqueous conditions. |
Mechanistic Pathways & Optimization Workflows
Understanding the sequence of events in your reaction flask is critical for troubleshooting. The following diagrams illustrate the general optimization workflow and the specific Pd(II)/Pd(IV) catalytic cycle.
Optimization workflow for indoline C-H amination.
Pd(II)/Pd(IV) catalytic cycle for intramolecular C-H amination.
Self-Validating Experimental Protocol: Pd(II)-Catalyzed Intramolecular C–H Amination
This protocol details the intramolecular C–H amination of phenethylamine derivatives using a Pd(II) catalyst and PhI(OAc)₂ as a bystanding oxidant[1][5]. It is designed as a self-validating system , meaning physical observables will confirm the reaction's progress without requiring immediate LC-MS analysis.
Materials & Reagents
-
Substrate: 2-pyridinesulfonyl-protected phenethylamine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: PhI(OAc)₂ (2.0 equiv)
-
Solvent: Anhydrous Toluene (0.1 M)
Step-by-Step Methodology & Causality
-
Substrate Preparation: Synthesize the 2-pyridinesulfonyl-protected amine.
-
Causality: The bidentate nature of the 2-pyridinesulfonyl directing group (DG) tightly coordinates the Pd(II) center. This proximity drastically lowers the entropic barrier for ortho-C–H cleavage, enabling the formation of the critical organopalladium(II) intermediate[5].
-
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine the substrate, Pd(OAc)₂, and PhI(OAc)₂. Add anhydrous toluene.
-
Causality: Toluene provides a non-coordinating environment. Unlike highly polar solvents (e.g., DMF or DMSO) that can competitively bind to the palladium center, toluene ensures maximum substrate-catalyst interaction.
-
-
Thermal Activation: Seal the tube and heat the mixture to 100 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor the color of the solution. It should transition from a pale yellow (initial Pd(OAc)₂ state) to a deep amber/orange. This color shift visually validates the formation of the active palladacycle. If the solution turns opaque black, catalyst deactivation has occurred (see FAQ below).
-
-
Workup & Purification: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Deprotection: Treat the cyclized indoline product with excess magnesium turnings in methanol at 0 °C.
-
Causality: Traditional triflyl (Tf) protecting groups require harsh acidic/basic conditions for removal. The 2-pyridinesulfonyl group is cleaved via mild single-electron reduction by Mg(0), preserving sensitive α-stereocenters that would otherwise racemize[5].
-
Troubleshooting Guides & FAQs
Q1: My reaction is over-oxidizing, yielding the indole derivative instead of the desired indoline. How do I stop this? A: Over-oxidation is a common thermodynamic sink. It occurs when the oxidant is present in large excess or the reaction temperature is too high, promoting a second C–H activation/dehydrogenation event after the indoline ring forms. Solution: Strictly control your oxidant stoichiometry (maximum 2.0 equiv of PhI(OAc)₂). If the problem persists, lower the temperature to 60–80 °C or switch to a metal-free electrochemical anodic oxidation system. By tuning the anodic potential, you can precisely control the oxidation state, enabling a switchable synthesis that halts cleanly at the indoline stage[4].
Q2: I am observing a black precipitate forming in my reaction flask, and my yields are stalling below 30%. What is happening? A: The black precipitate is "palladium black" (aggregated Pd(0)). In a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle, if the intermediate is not rapidly reoxidized, the metal atoms aggregate and crash out of solution, permanently deactivating the catalyst. Solution: Ensure your bystanding oxidant (PhI(OAc)₂) is fresh and fully soluble. If precipitation continues, switch to a more potent oxidant like N-fluoro-2,4,6-trimethylpyridinium triflate (F+), which accelerates the oxidation step, outcompeting the aggregation pathway[5].
Q3: How can I achieve strict C7-regioselectivity on a pre-existing indoline core? A: Functionalizing the C7 position requires overriding the natural electronic bias of the indoline ring (which typically favors C5). Solution: You must install a rigid directing group on the indoline nitrogen. For example, using a pyrimidyl or pivaloyl directing group in conjunction with a Cp*Co(III) or Ir(III) catalyst forms a rigid metallacycle. This geometry exclusively directs the active metal-nitrenoid species to the C7 position, achieving up to 95% yield without touching the C4–C6 positions[3].
Q4: I am trying to synthesize a highly enantioenriched indoline, but chiral ligands with metal catalysts are giving poor enantiomeric excess (ee). What are my alternatives? A: Metal-catalyzed asymmetric C(sp³)–H amination can be highly sensitive to background racemic pathways. Solution: Consider a biocatalytic approach. Recent advancements using engineered cytochrome P411 enzymes (e.g., variant P411-INS-5151) can catalyze intramolecular C(sp³)–H amination of aryl azides via an iron-nitrene intermediate. This enzymatic pocket provides an exquisite chiral environment, delivering indolines with up to 99:1 enantiomeric ratio (er) under mild, room-temperature conditions[2].
References
-
Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant Source: Organic Letters (American Chemical Society) URL:[Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: PubMed Central (National Institutes of Health) URL:[Link]
-
Synthesis of 7-Amido Indolines by Cp*Co(III)-Catalyzed C–H Bond Amidation Source: Organic Letters (American Chemical Society) URL:[Link]
-
Iodine-Mediated Electrochemical C(sp2)–H Amination: Switchable Synthesis of Indolines and Indoles Source: Organic Letters (American Chemical Society) URL:[Link]
Sources
- 1. Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant [organic-chemistry.org]
- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Section 1: Stationary Phase Selection & The "Stuck on Silica" Phenomenon
Welcome to the Technical Support Center for the purification of polar indoline derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the complex chromatographic challenges associated with these highly basic, nitrogen-containing heterocycles.
Unlike standard indoles, indolines are reduced at the 2,3-position, meaning their nitrogen lone pair is not delocalized into an aromatic ring. This structural difference significantly increases their basicity and polarity, leading to severe purification bottlenecks such as irreversible column adsorption, peak tailing, and poor recovery.
Below, you will find a diagnostic workflow, followed by field-proven Q&A troubleshooting guides and self-validating protocols to ensure your purification succeeds.
Workflow for selecting the optimal purification strategy for polar indoline derivatives.
Q: Why do my polar indoline derivatives streak endlessly or fail to elute completely on standard silica gel?
A: This is a fundamental chemistry problem driven by acid-base interactions. Standard silica gel contains residual silanol groups (Si-OH) on its surface. These silanols act as weak acids with a pKa of approximately 4.5 to 4.7[1]. Because the indoline nitrogen is highly basic, it becomes protonated by these acidic sites. This transforms a simple adsorption/desorption process into a strong electrostatic ion-exchange interaction, causing the basic indoline to irreversibly bind or "stick" to the column[2].
To resolve this, you must match the stationary phase to the thermodynamic properties of your molecule.
Table 1: Quantitative Comparison of Stationary Phases for Indoline Purification
| Stationary Phase | Separation Mechanism | Optimal LogP Range | Typical Sample Load (% w/w) | Best Use Case |
| Bare Silica Gel | Adsorption | > 1.0 | 1 - 5% | Non-polar to moderately polar indolines |
| Basic Alumina | Adsorption | > 1.0 | 1 - 2% | Acid-sensitive basic indolines |
| C18 (Reversed-Phase) | Hydrophobic Partitioning | 0 to 3.0 | 0.1 - 1% | Water-soluble indolines |
| HILIC (Amide/Silica) | Aqueous Partitioning | < 0 | 0.1 - 0.5% | Highly polar, poorly retained basic indolines |
Section 2: Overcoming Severe Peak Tailing
Q: Even when my indoline elutes, the peaks exhibit severe tailing. How can I achieve sharp, symmetrical peaks?
A: Peak tailing in basic compound chromatography is caused by two distinct phenomena:
-
Secondary Silanol Interactions: As discussed, a fraction of your sample interacts with highly active, unshielded silanol sites, delaying their elution relative to the bulk sample[2].
-
The Langmuir Isotherm Effect (Overloading): If you overload the stationary phase, you saturate the available active sites. The excess sample elutes rapidly (the peak front), while the bound sample slowly desorbs, creating a massive tail[3].
The Solution: You must neutralize the acidic sites on the silica by adding a basic modifier to your mobile phase[2]. This acts as a sacrificial competitor, binding to the silanols so your indoline does not have to.
Troubleshooting logical pathways for resolving peak tailing in basic compound chromatography.
Table 2: Recommended Mobile Phase Modifiers for Basic Indolines
| Modifier | Typical Concentration | Volatility (BP) | Primary Application |
| Triethylamine (TEA) | 0.1 - 2.0% v/v | Moderate (89°C) | Normal Phase (Silica) |
| Ammonium Hydroxide | 0.5 - 1.0% v/v | High (Gas) | Normal Phase / RP-HPLC |
| Formic Acid | 0.1% v/v | High (101°C) | RP-HPLC / LC-MS |
| Ammonium Acetate | 5 - 10 mM | High (Sublimes) | HILIC |
Protocol 1: Amine-Deactivated Normal Phase Flash Chromatography
Self-Validating Mechanism: Pre-flushing the column ensures all active silanols are saturated before the sample is introduced. If the pH of the eluting solvent drops during the flush, the column is not fully deactivated, and further flushing is required.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA).
-
Column Deactivation: Pack the silica gel column. Flush with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent.
-
Validation Check: Test the eluting solvent drops with pH paper. The eluent must test basic (> pH 8). If it is neutral, the silica is still consuming the TEA; continue flushing.
-
Sample Loading: Dissolve the crude indoline in a minimum amount of solvent. If dry-loading is necessary due to poor solubility, use inert Celite. Never dry-load basic indolines onto acidic silica gel, as they will permanently bind.
-
Elution: Run the column using the TEA-modified mobile phase.
Section 3: Transitioning to HILIC and Reversed-Phase (RP-HPLC)
Q: My indoline is highly functionalized and extremely polar. It elutes immediately at the solvent front on a C18 Reversed-Phase column. What is the alternative?
A: When your compound's LogP drops below 0, standard Reversed-Phase chromatography (RP-LC)—which relies on a non-polar stationary phase and a polar mobile phase—fails to retain the molecule[4].
The authoritative solution is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is essentially "aqueous normal phase" chromatography. It utilizes a polar stationary phase (like bare silica or amide-bonded silica) but operates with a reversed-phase solvent system where acetonitrile is the weak solvent and water is the strong eluting solvent[5].
The Causality of HILIC: The mobile phase forms an immobilized, water-rich hydration layer on the surface of the polar stationary phase. Highly polar indolines partition out of the organic-rich mobile phase (e.g., 90% Acetonitrile) and into this stagnant aqueous layer, retaining them on the column[6].
Protocol 2: HILIC Method Development and Equilibration
Self-Validating Mechanism: HILIC relies entirely on a delicate immobilized water layer. Injecting a neutral void marker (e.g., toluene) validates the system volume. Achieving three consecutive injections with <0.1 min retention time drift confirms the hydration layer is fully equilibrated and stable.
-
Mobile Phase Setup:
-
Pump A (Strong Solvent): 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer salts are critical in HILIC to maintain the hydration layer and control the ionization of basic amines.
-
Pump B (Weak Solvent): 100% Acetonitrile.
-
-
Column Equilibration: Flush the HILIC column with 95% B / 5% A for a minimum of 20 Column Volumes. Do not rush this step; the aqueous partition layer takes significantly longer to form than a standard C18 equilibration.
-
Sample Diluent Preparation: Dissolve the indoline sample in a diluent that closely matches the initial mobile phase (e.g., 75-80% Acetonitrile)[6]. Critical Error Warning: Injecting samples dissolved in 100% water or methanol will instantly destroy the hydration layer at the head of the column, causing severe peak distortion and splitting.
-
Gradient Execution: Run a shallow gradient from 95% B down to 50% B. Because water is the strong solvent, increasing the aqueous percentage will elute the highly polar indoline.
References
- troubleshooting column chromatography for pseudopelletierine purific
- Top 10 HPLC Column Myths | LCGC International Chrom
- BROADENING OF CHROMATOGRAPHIC PEAKS - Bates College B
- Reversed-phase chrom
- What can I use to purify polar reaction mixtures? - Biotage Biotage
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog W
Sources
Technical Support Center: Regioselective Functionalization of Indolines
Welcome to the Application Support Center. As a Senior Application Scientist, my goal is to bridge the gap between theoretical C–H activation literature and bench-level execution. The indoline core is a privileged scaffold in drug development, but its functionalization presents significant regioselectivity challenges.
Because the indoline nitrogen strongly donates electron density to the aromatic ring, intrinsic Electrophilic Aromatic Substitution (EAS) heavily favors the C5 and C7 positions[1]. However, discriminating between C5 and C7—or overriding this bias to target the sterically hindered C4 position—requires precise orchestration of transition metal catalysts, directing groups (DGs), and thermodynamic controls.
Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and mechanistic workflows to ensure your indoline functionalization succeeds on the first attempt.
Strategic Workflows & Mechanistic Pathways
Understanding the causality behind your reaction design is the first step to troubleshooting. The decision tree below outlines how to select the correct functionalization strategy based on your target carbon.
Decision tree for selecting the appropriate functionalization strategy based on the target indoline carbon.
Troubleshooting Guides & FAQs
Q1: I am attempting a C7-functionalization using Pd(OAc)₂ and an N-acetyl directing group, but I keep getting a 60:40 mixture of C5 and C7 products. Why is my regioselectivity so poor? Causality & Solution: Your directing group is too weak, and your metalation step is too slow. The indoline nitrogen activates both the ortho (C7) and para (C5) positions. Because C7 is sterically hindered by the N-acetyl group, the background EAS pathway kinetically favors C5[1]. Actionable Fix: Upgrade to a strongly coordinating bidentate directing group (e.g., N-pyrimidyl) and switch to a highly electrophilic Rh(III) or Ru(II) catalyst[2]. These metals undergo rapid, reversible Concerted Metalation-Deprotonation (CMD) at C7, kinetically outcompeting the background C5 EAS pathway.
Q2: My C7-functionalization works beautifully with an N-pyrimidyl group, but I cannot remove the directing group without degrading my final product. Are there alternative strategies? Causality & Solution: The extreme thermodynamic stability of the pyrimidine-nitrogen bond makes it an excellent directing group but a terrible leaving group, often requiring harsh conditions (e.g., NaOEt, 150 °C) for cleavage. Actionable Fix: Transition to a Palladium-catalyzed direct C-7 acylation using 1,2-diketones[3]. This specific protocol utilizes an easily removable directing group. Furthermore, if your ultimate target is an indole rather than an indoline, this strategy is highly practical because the acylated indolines can be directly converted to the corresponding indoles under mild oxidative conditions, bypassing complex deprotection steps entirely[3].
Q3: How can I achieve functionalization at the C4 position? Standard C–H activation protocols only yield C7 or C5 products. Causality & Solution: The C4 position is both sterically hindered (meta to the nitrogen) and electronically deactivated compared to C5/C7[1]. Standard exogenous directing groups on the nitrogen cannot reach C4 due to geometric constraints. Actionable Fix: You must utilize a transient directing group or an endogenous directing group capable of forming a macrocyclic intermediate. For example, in tryptophan derivatives, Palladium-catalyzed direct olefination at C4 is achieved by utilizing the amino acid moiety itself as an endogenous directing group to bypass the steric hindrance[1].
Quantitative Data: Strategy Comparison
When designing your synthetic route, use the table below to balance the desired regioselectivity against catalyst cost and directing group (DG) removal difficulty.
| Target Position | Strategy / Mechanism | Typical Catalyst | Directing Group (DG) | Typical Yield | Key Advantage |
| C7 | Directed C–H Methylation | Ru(II) | N-Pyrimidyl | Up to 90%+ | Utilizes bio-derived solvents (Ethanol); highly scalable[4]. |
| C7 | Directed C–H Halogenation | Rh(III) | N-Pyrimidyl | Good to Excellent | Broad substrate scope for Cl, Br, I introduction[2]. |
| C7 | Directed Acylation | Pd(II) (1 mol%) | Removable Amide | Good to Excellent | Low catalyst loading; DG is easily removed or oxidized to indole[3]. |
| C5 | Electrophilic Aromatic Sub. | None / Lewis Acid | N-Acetyl | Moderate to Good | No transition metal required; relies on intrinsic reactivity[1]. |
| C4 | Macrocyclic Palladacycle | Pd(II) | Endogenous (Amino Acid) | Moderate | Accesses the most sterically hindered position on the core[1]. |
Experimental Protocol: Self-Validating C7 Functionalization
To ensure reproducibility, protocols must be treated as self-validating systems. The following methodology for the Ru(II)-Catalyzed C7 Methylation of N-Pyrimidyl Indolines includes built-in visual checkpoints to verify mechanistic progression[4].
Mechanistic cycle for Rh(III)/Ru(II)-catalyzed C7 functionalization via Concerted Metalation-Deprotonation (CMD).
Step-by-Step Methodology:
Objective: Regioselective introduction of a methyl group at C7 using organoboranes.
-
Reagent Assembly: In an oven-dried reaction vial equipped with a magnetic stir bar, combine N-pyrimidyl indoline (0.2 mmol), the organoborane reagent (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol %), and AgOAc (2.0 equiv).
-
Causality: AgOAc acts as the terminal oxidant/base required to assist the Concerted Metalation-Deprotonation (CMD) step.
-
-
Catalyst Activation (Validation Step): Add AgSbF₆ (20 mol %) and Ethanol (1.0 mL) to the vial.
-
Causality: AgSbF₆ strips the chloride ligands from the Ru pre-catalyst to generate the highly active, open-coordination cationic Ru(II) species. Ethanol is chosen as a sustainable, bio-derived solvent that stabilizes the polar transition state[4].
-
Self-Validation Check: Upon addition of the solvent and AgSbF₆, you must observe an immediate cloudy white precipitate (AgCl). If the solution remains completely clear, your AgSbF₆ is degraded (likely hydrated), the cationic Ru species has not formed, and the C–H activation will fail. Stop and acquire fresh reagents.
-
-
C–H Cleavage & Heating: Seal the vial and heat to 100 °C for 12 hours.
-
Causality: The elevated temperature provides the necessary activation energy to overcome the barrier of the reversible C–H cleavage step at the C7 position[4].
-
-
Quenching & Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove silver salts and spent catalyst.
-
Self-Validation Check: The filtrate should be a clear yellow/orange. A completely black suspension indicates severe metal decomposition (Ru black) rather than successful catalytic turnover. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
-
References
-
Ru(II)-Catalyzed Sustainable C–H Methylation of Indolines with Organoboranes in Ethanol. ACS Publications.[Link]
-
Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines. ResearchGate.[Link]
-
Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. ACS Publications.[Link]
Sources
Indoline Stability Technical Support Center: Troubleshooting Oxidation to Indole
Welcome to the Technical Support Center for Indoline Synthesis and Handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous or catalyst-induced aromatization of indolines (2,3-dihydroindoles) to indoles. This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your indoline-containing compounds.
Mechanistic Insights: The Driving Force of Oxidation
The oxidation (dehydrogenation) of indoline to indole is thermodynamically highly favorable. The conversion yields a fully aromatic pyrrole ring, providing massive resonance stabilization energy. Because of this thermodynamic sink, indolines are highly susceptible to dehydrogenation triggered by atmospheric oxygen, ambient light, transition metal catalysts, and even biological enzymes[1].
Logical pathway of indoline dehydrogenation and prevention via N-protection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my purified indoline turn dark and convert to indole upon benchtop storage?
A1: You are observing spontaneous aerobic oxidation. The nitrogen lone pair in a free indoline is highly reactive and can initiate a radical-mediated dehydrogenation cascade when exposed to atmospheric oxygen and ambient light. Troubleshooting Action: Always store free indolines in amber glass vials (to block UV light) under a strict Argon atmosphere at -20°C. For long-term storage, consider storing the compound as an HCl or TFA salt, which protonates the nitrogen, tying up the lone pair and halting the oxidation cascade.
Q2: I am running a transition-metal catalyzed cross-coupling (e.g., Pd, Co, Mn), but my indoline substrate is fully oxidizing to indole. How can I suppress this?
A2: Transition metals are exceptionally efficient at catalyzing the dehydrogenation of N-heterocycles. Metals like Manganese, Cobalt, and Palladium can readily insert into the C-H and N-H bonds of the indoline ring, facilitating β-hydride elimination to release H₂ gas and form the aromatic indole[2][3]. Troubleshooting Action: You must electronically deactivate the indoline ring. By installing an Electron-Withdrawing Group (EWG) on the nitrogen, you pull electron density away from the ring, drastically increasing the activation energy required for the metal to initiate C-H activation[4]. See Table 1 for protecting group selection.
Q3: Are there biological implications for this oxidation if my drug candidate contains an indoline core?
A3: Absolutely. In drug development, the indoline core is a known metabolic liability. Cytochrome P450 enzymes (specifically CYP3A4) readily catalyze the dehydrogenation of indoline-containing drugs (such as the diuretic indapamide) into their indole derivatives in vivo[5]. This can drastically alter the pharmacological potency of the drug and potentially lead to reactive, toxic metabolites.
Protecting Group Strategy & Data
To prevent oxidation during multi-step synthesis, N-protection is the most reliable strategy. The table below summarizes the quantitative and qualitative effects of various protecting groups on indoline stability.
Table 1: Comparison of Indoline Protecting Groups for Oxidation Resistance
| Protecting Group | Electron-Withdrawing Effect | Relative Oxidation Rate* | Deprotection Conditions | Recommended Use Case |
| None (Free N-H) | None | 1.0 (Baseline) | N/A | Only when immediate use is possible. |
| N-Benzyl (Bn) | Weak (Inductive) | ~0.85 | Pd/C, H₂ | Not recommended; prone to Pd-catalyzed oxidation. |
| N-Boc | Strong (Resonance) | < 0.01 | TFA or HCl | Standard peptide/medicinal chemistry workflows. |
| N-Acetyl (Ac) | Strong (Resonance) | < 0.01 | NaOH / Heat | High-temperature reactions where Boc is unstable. |
| N-Tosyl (Ts) | Very Strong (Sulfonyl) | < 0.001 | Mg/MeOH or Na/NH₃ | Aggressive oxidative conditions (e.g., strong Lewis acids). |
*Relative oxidation rate is an empirical approximation compared to free indoline under standard atmospheric conditions.
Standard Operating Procedures (SOPs)
Protocol A: N-Boc Protection of Indoline (Self-Validating System)
This protocol chemically deactivates the indoline core, rendering it stable to air, light, and most transition-metal catalysts[4].
Step-by-step workflow for the N-Boc protection of indoline.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and backfill with Argon. Dissolve the free indoline (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (Et₃N) (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Cool the mixture to 0 °C using an ice bath.
-
Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in a small volume of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation (TLC & NMR):
-
TLC Validation: Spot the reaction against the starting material. Free indoline is highly UV-active and stains strongly with Ninhydrin. The successful formation of N-Boc indoline will show a higher R_f value, significantly reduced UV activity (due to the EWG pulling electron density from the aromatic system), and will not stain with Ninhydrin.
-
NMR Validation: In ¹H-NMR, the characteristic broad N-H peak (~3.5 ppm) will disappear, and a large singlet integrating to 9 protons (~1.5 ppm) will appear.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient). The resulting N-Boc indoline is bench-stable and resistant to spontaneous oxidation.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Enantioselective Total Syntheses of Methanoquinolizidine-Containing Akuammiline Alkaloids and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Alkylation in Indoline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the unwanted N-alkylation of indolines.
Unlike indoles, where the nitrogen lone pair is delocalized into the aromatic π -system, the reduction to an indoline rehybridizes the nitrogen to an sp3 state. This localizes the lone pair, drastically increasing its nucleophilicity. Consequently, during multi-step syntheses, cross-coupling events, or reductive aminations, the indoline nitrogen acts as a powerful nucleophile, leading to off-target tertiary amines. This guide provides field-proven, mechanistically grounded strategies to suppress this side reaction.
Interactive Troubleshooting & FAQs
Q1: Why does my indoline synthesis yield N-alkylated byproducts, and how do I prevent this fundamentally?
Causality & Mechanism: The core issue is electron density. The sp3 nitrogen in indoline is highly electron-rich. To prevent alkylation, you must either physically block the nitrogen (steric hindrance) or pull electron density away from the lone pair (electronic deactivation). Solution: The most reliable method is the installation of an Electron-Withdrawing Protecting Group (EWG). By attaching a sulfonyl or carbonyl group, the nitrogen's lone pair delocalizes into the adjacent π -system (forming an amide or sulfonamide), rendering it non-nucleophilic 1.
Electronic deactivation of the indoline nitrogen via electron-withdrawing groups.
Q2: Which protecting group should I choose to ensure downstream compatibility?
Expert Insight: Your choice must be dictated by your subsequent reaction conditions.
-
Boc (tert-Butoxycarbonyl): Ideal for base-mediated alkylations at the C3 position. It provides excellent steric bulk and electronic deactivation but will cleave under acidic conditions 1.
-
2-Pyridinesulfonyl: If you are performing Pd(II)-catalyzed intramolecular C-H amination or functionalization, this group acts as both a protecting group and a directing group, enabling facile late-stage deprotection 2.
-
Picolinamide (PA): Highly effective for protecting β -arylethylamine substrates prior to palladium-catalyzed cyclization into indolines 2.
Q3: Can I achieve selective synthesis without using protecting groups?
Expert Insight: Yes, protecting-group-free approaches are emerging, relying on precise transition-metal catalysis or strict stoichiometric control. For instance, specific iron-catalyzed borrowing-hydrogen methodologies can be tuned to selectively promote C3-alkylation over N-alkylation by manipulating the metal's coordination sphere and solvent environment 3. Additionally, utilizing B2(OH)4 -mediated cascade nitro reductions can yield indoline-fused systems with free N-H groups by avoiding electrophilic intermediates altogether 4.
Workflow for mitigating unwanted N-alkylation during indoline synthesis.
Quantitative Data Presentation
The following table summarizes the performance and compatibility of various protecting groups used to prevent N-alkylation in indoline synthesis.
| Protecting Group | Installation Reagents | Deprotection Conditions | Stability Profile | N-Alkylation Prevention |
| Boc | Boc2O , DMAP, THF | TFA/DCM or HCl/Dioxane | Base-stable, Acid-labile | Excellent (High steric bulk) |
| Cbz | Cbz-Cl, NaH, DMF | H2 , Pd/C, MeOH | Acid/Base-stable | Excellent |
| Ts (Tosyl) | TsCl, Pyridine, DCM | Mg/MeOH or Na/ NH3 | Highly stable | Complete deactivation |
| 2-Pyridinesulfonyl | 2- PySO2Cl , Base | Mg, MeOH (Facile) | Stable to oxidants / Pd(II) | Excellent (Directs C-H act.) |
| SEM | SEM-Cl, NaH, DMF | TBAF or mild acids | Broad stability | Good (Requires dry conditions) |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the following protocol for N-Boc Protection, Reaction, and Deprotection incorporates intrinsic validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Phase 1: Installation of the N-Boc Protecting Group
-
Setup: Dissolve the indoline substrate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2O , 1.2 equiv) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir at room temperature for 4-6 hours.
-
Validation Checkpoint 1 (Self-Validation): Analyze an aliquot via TLC and 1H NMR.
-
Success Criteria: The disappearance of the characteristic N-H stretch at ~3300 cm−1 in FT-IR, and the disappearance of the broad N-H singlet in 1H NMR 5. Do not proceed to alkylation until the starting material is fully consumed.
-
Phase 2: Core Reaction (e.g., C-Alkylation or Cross-Coupling)
-
Execution: Subject the N-Boc indoline to your desired reaction conditions (e.g., base-mediated C3-alkylation). The Boc group will sterically and electronically shield the nitrogen.
-
Validation Checkpoint 2: Perform LC-MS on the crude mixture.
-
Success Criteria: The major mass peak must correspond to the desired C-alkylated product with the Boc group intact ( [M+H]+ or [M+Na]+ ). Absence of dialkylated mass peaks confirms the prevention of N-alkylation.
-
Phase 3: Deprotection
-
Setup: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) to achieve a 0.1 M solution.
-
Cleavage: Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise until a 1:4 ratio of TFA:DCM is reached. Stir for 2 hours, allowing it to warm to room temperature.
-
Quenching: Carefully neutralize with saturated aqueous NaHCO3 until pH > 7. Extract with DCM.
-
Validation Checkpoint 3: Analyze the final purified product via 1H NMR.
-
Success Criteria: The reappearance of the N-H proton signal confirms successful deprotection, yielding the pure, non-N-alkylated indoline derivative 5.
-
References
-
Synthesis of indolines. Organic Chemistry Portal. Available at:[Link]
-
Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. ResearchGate. Available at:[Link]
-
Synthesis of indoline-2,3-fused tetrahydroquinolines bearing two free N–H using a protecting-group-free approach. ResearchGate. Available at:[Link]
Sources
Technical Support Center: 6-(Methoxymethyl)indoline Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and practical solutions for the purification of 6-(Methoxymethyl)indoline, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern impurity removal, empowering you to make informed decisions in your own laboratory work. We will address common challenges from initial work-up to final polishing, ensuring you can achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: After my synthesis and initial aqueous work-up, my crude 6-(Methoxymethyl)indoline is a dark oil with several spots on the TLC. What are the likely impurities and my first purification step?
Answer:
The impurities in your crude product are typically a mixture of unreacted starting materials, reagents, and reaction by-products. The indoline core itself provides a key chemical handle for a highly effective initial purification step: Acid-Base Extraction .
Understanding the "Why": 6-(Methoxymethyl)indoline contains a basic secondary amine (the nitrogen in the indoline ring). This amine can be protonated by an acid to form a water-soluble ammonium salt. Most organic impurities, such as unreacted electrophiles, non-basic starting materials, or non-polar by-products, will not be protonated and will remain in the organic solvent. This difference in solubility is the basis for a powerful separation technique.[1][2][3]
Initial Purification Strategy Decision Tree:
Caption: Decision workflow for initial purification via acid-base extraction.
Q2: The acid-base extraction helped, but my product is still not pure. Should I use column chromatography or recrystallization?
Answer:
The choice between column chromatography and recrystallization depends on the physical state of your partially purified product and the nature of the remaining impurities.
-
Recrystallization is the preferred method if your product is a solid and you can identify a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures.[4][5] It is often faster, cheaper, and can yield very pure material on a large scale.
-
Column Chromatography is the most versatile and widely used technique. It is essential if your product is an oil or if impurities have very similar solubility profiles to your product, making recrystallization ineffective.[6][7]
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline Solids | Scalable, cost-effective, can yield very high purity. | Only for solids, requires finding a suitable solvent, can have lower recovery. |
| Column Chromatography | Oils, complex mixtures, solids | Highly versatile, excellent separation power, applicable to most compounds.[7] | More time-consuming, requires more solvent, potential for product degradation on the stationary phase. |
Q3: I'm performing column chromatography, but the spots on my TLC are streaking badly. What's happening and how do I fix it?
Answer:
Streaking or "tailing" on a silica gel TLC plate is a classic sign of a problematic interaction between a basic compound and the acidic stationary phase.[8] The indoline nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery from the column.
The Solution: Neutralize the Stationary Phase. To prevent this, you must add a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.5-2% of a volatile amine to your eluent system (e.g., Hexanes/Ethyl Acetate). The amine will preferentially bind to the acidic sites on the silica, allowing your indoline product to travel through the column without strong, undesirable interactions.[8]
-
Basic Alumina: As an alternative to silica gel, you can use basic or neutral alumina as your stationary phase, which is more suitable for purifying basic compounds.[8]
Workflow for Flash Column Chromatography of 6-(Methoxymethyl)indoline:
Caption: Step-by-step workflow for purification by flash column chromatography.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) (50 mL). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The desired protonated product is now in this aqueous layer.[1]
-
Back-Extraction (Optional): To ensure complete transfer, wash the remaining organic layer with a fresh portion of 1M HCl (25 mL) and combine this second aqueous wash with the first.
-
Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >10 (check with pH paper). A precipitate or cloudiness should appear as the neutral, water-insoluble free-base is formed.[9]
-
Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the free-base product back into an organic solvent by washing three times with fresh ethyl acetate (3 x 40 mL).
-
Final Work-up: Combine the organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the partially purified 6-(Methoxymethyl)indoline.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
This protocol is effective when no single solvent provides the ideal solubility profile.
-
Dissolution: Place the solid, impure product in an Erlenmeyer flask. Add the "soluble" solvent (e.g., ethyl acetate) dropwise at room temperature, with warming, until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still warm, add the "insoluble" or "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).
-
Re-dissolve: Add a few more drops of the "soluble" solvent (ethyl acetate) until the cloudiness just disappears.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum.
Data Summary Tables
Table 1: Common Eluent Systems for Chromatography of Indolines
| Solvent System | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent starting point. Good for a wide range of polarities. |
| Hexanes / Dichloromethane | Low to Medium | Offers different selectivity compared to ethyl acetate. |
| Dichloromethane / Methanol | Medium to High | For more polar indoline derivatives or to elute compounds strongly adsorbed to silica. |
| Modifier | N/A | Add 0.5-2% Triethylamine (TEA) to any system when using silica gel to prevent streaking. [4][8] |
Table 2: Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery from Column | 1. Compound is irreversibly stuck to acidic silica. 2. Eluent is not polar enough. | 1. Re-run with 1-2% TEA in the eluent. 2. Gradually increase eluent polarity (e.g., add a small % of methanol).[6] |
| Product Won't Crystallize | 1. Sample is still too impure (oiling out). 2. Solution is not saturated. 3. Product is a natural oil. | 1. Re-purify by another method (e.g., chromatography). 2. Evaporate some solvent; try scratching the flask with a glass rod or adding a seed crystal. 3. Purify by column chromatography or distillation. |
| Multiple Impurities Co-elute | 1. Eluent system has poor selectivity. 2. Column was overloaded with sample. | 1. Change the solvent system (e.g., switch from EtOAc to DCM-based eluent). 2. Use a larger column or load less material (typically a 1:50 to 1:100 ratio of crude product to silica gel by weight).[8] |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Mo-Organic. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
He, L., et al. (2018). Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). and spectral characterization of indoline and its major metabolites. Retrieved from [Link]
-
Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]
-
PMC. (2018, January 23). Transition-metal-free [3 + 3] annulation of indol-2-ylmethyl carbanions to nitroarenes. A novel synthesis of indolo[3,2-b]quinolines (quindolines). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and crystal structure of a novel indoline derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
PMC. (2021, March 4). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Indoline Dehydrogenation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, February 25). impurity-profiling-and-characterization-for-generic-project. Retrieved from [Link]
-
ACS Publications. (2018, May 10). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Retrieved from [Link]
-
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020, December 15). Regulatory aspects of Impurity profiling. Retrieved from [Link]
-
Organic Communications. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Fused Indolines by Interrupted Fischer Indolization in a Microfluidic Reactor. Retrieved from [Link]
-
Preprints.org. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
-
CORE. (n.d.). S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation Christopher D. Gilmore, Kevin M. Allan, Brian M. Sto. Retrieved from [Link]
-
MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
Hugging Face. (2026, March 9). TuringEnterprises/Open-RL. Retrieved from [Link]
-
PubChem. (2026, January 18). 6-Methoxy-2-(m-tolyl)indoline. Retrieved from [Link]
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
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- 9. youtube.com [youtube.com]
Validation & Comparative
The Mechanistic Imperative for High-Resolution Mass Spectrometry (HRMS)
As a Senior Application Scientist, the precise structural characterization of functionalized scaffolds is a daily imperative. 6-(Methoxymethyl)indoline (CAS 1785189-60-7; Molecular Weight: 163.22 g/mol ) is a highly versatile building block in medicinal chemistry[1]. The introduction of a methoxymethyl group at the C6 position of the indoline core modulates both the electron density of the aromatic ring and its hydrogen-bonding capacity, making it a privileged motif in modern drug discovery[1].
However, the analytical challenge lies in confidently identifying this compound and its downstream metabolites in complex biological or synthetic matrices. Isobaric interferences and complex rearrangement ions common to indole and indoline derivatives necessitate advanced analytical strategies[2]. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—against nominal mass instruments, providing a self-validating experimental protocol for the definitive characterization of 6-(Methoxymethyl)indoline.
When analyzing 6-(Methoxymethyl)indoline ( ), the theoretical exact mass of the protonated molecular ion is . In standard nominal mass spectrometry (e.g., single or triple quadrupole), this appears simply as .
The causality behind choosing HRMS over nominal mass lies in mass defect analysis and resolving power . The ether linkage in the methoxymethyl group is prone to in-source fragmentation or collision-induced dissociation (CID), typically yielding a neutral loss of methanol ( ) or a methoxymethyl radical ( ). Distinguishing the loss of methanol from other potential isobaric losses (e.g., loss of or ) requires a mass accuracy of , a threshold only achievable via HRMS platforms[3]. Furthermore, exact mass measurements are critical for mapping the metabolic pathways and rearrangement ions of indoline derivatives during stability or aging studies[2].
Proposed HRMS CID fragmentation pathway for 6-(Methoxymethyl)indoline.
Performance Comparison: HRMS vs. Alternative Platforms
To select the optimal platform for your workflow, one must balance resolving power, scan speed, and sensitivity. Below is an objective comparison of Orbitrap, Q-TOF, and Triple Quadrupole (TQ-MS) systems for the analysis of small indoline molecules.
| Analytical Platform | Resolving Power (FWHM at m/z 200) | Mass Accuracy | Scan Speed | Primary Application for Indolines |
| Orbitrap HRMS | Up to 500,000 | Definitive structural elucidation, impurity profiling, and exact mass confirmation. | ||
| Q-TOF HRMS | Up to | High-throughput LC-HRMS screening, untargeted metabolomics, and quan/qual workflows. | ||
| Triple Quadrupole (TQ-MS) | Unit Resolution ( ) | Nominal | Ultra-sensitive targeted quantitation (MRM) in biological matrices; lacks exact mass. |
Application Insight: While TQ-MS remains the gold standard for absolute quantitation due to its superior signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode, it cannot confirm structural identity with the rigor required for novel drug development. For 6-(Methoxymethyl)indoline, Q-TOF provides the best balance of fast UHPLC compatibility and sufficient resolution to confirm the methoxy-driven fragmentation cascade[3].
Self-Validating Experimental Protocol: LC-HRMS Analysis
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal mass calibration and system suitability checks to guarantee that the resulting exact mass data is an artifact-free reflection of the molecule's true physical properties.
Phase 1: System Suitability and Calibration
-
Mass Calibration: Infuse a standardized tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass analyzer. Validation Criterion: Mass error must be across the range.
-
Blank Injection: Run a solvent blank (50:50 Water:Methanol with 0.1% Formic Acid) to establish a baseline and rule out carryover or background isobaric contaminants.
Phase 2: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 6-(Methoxymethyl)indoline standard in 1.0 mL of LC-MS grade Methanol to yield a stock.
-
Working Dilution: Dilute the stock to using the initial mobile phase conditions (95% Water / 5% Acetonitrile, containing 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents peak broadening and solvent-induced peak splitting on the UHPLC column.
Phase 3: UHPLC Separation Parameters
-
Column: C18 reverse-phase column ( particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for generation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.
-
Flow Rate: .
-
Injection Volume: .
Phase 4: HRMS Acquisition (Data-Dependent MS/MS)
-
Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.
-
Capillary Temperature: .
-
Full Scan MS: at resolution.
-
dd-MS2 (Data-Dependent MS/MS): Trigger MS/MS on the top 3 most intense ions. Isolate the precursor ( ) with a window and fragment using Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 30, and 40 eV. Causality: Stepped NCE ensures the capture of both fragile fragments (like the loss of methanol) and stable core fragments (like the tropylium cation) in a single composite spectrum.
Self-validating LC-HRMS analytical workflow for indoline characterization.
Data Interpretation & Quality Control
Upon acquisition, the data must validate itself through isotopic fidelity. The natural abundance of dictates that a molecule with 10 carbon atoms (like 6-(Methoxymethyl)indoline) will exhibit an peak (m/z 165.1104) at approximately 11% the intensity of the monoisotopic peak.
If the exact mass error of the precursor is , the isotopic pattern matches theoretical predictions with confidence, and the MS/MS spectrum exhibits the diagnostic ( ) fragment, the identity of 6-(Methoxymethyl)indoline is unequivocally confirmed. This level of rigorous, multi-dimensional validation is what separates HRMS from standard analytical techniques[3][4].
References
-
National Center for Biotechnology Information (PMC). "Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'". PMC. Available at:[Link]
-
American Chemical Society (ACS). "Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications". Analytical Chemistry. Available at:[Link]
-
Umeå Plant Science Centre. "Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic Acid". Biological Mass Spectrometry. Available at:[Link]
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- 2. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Umeå Plant Science Centre - Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic- [upsc.se]
Comparative Guide: Fischer vs. Bischler Synthesis for Methoxy-Activated Indoles
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry and drug development. Among its derivatives, methoxy-activated indoles (such as 5-methoxyindole) are critical precursors for synthesizing neurotransmitter analogs, including serotonin, melatonin, and various triptan-class antimigraine drugs[1]. Constructing this electron-rich bicyclic system requires careful selection of the cyclization methodology to balance yield, regioselectivity, and functional group tolerance.
As a Senior Application Scientist, selecting the optimal synthetic route is rarely about following a static recipe; it requires a deep understanding of how substrate electronics dictate transition state energies. This guide provides an objective, data-driven comparison of two seminal approaches for synthesizing methoxy-indoles: the Fischer Indole Synthesis (FIS) and the Bischler-Möhlau Indole Synthesis .
Mechanistic Causality & Substrate Dynamics
The Fischer Indole Synthesis (FIS)
The Fischer route involves the acid-catalyzed condensation of a methoxyphenylhydrazine with a ketone, forming a hydrazone intermediate that undergoes a [3,3]-sigmatropic rearrangement[1].
-
Causality of the Methoxy Group: The electron-donating methoxy (-OMe) group significantly lowers the activation energy for the[3,3]-sigmatropic shift by increasing the electron density of the aromatic ring. When positioned at the para-position (e.g., 4-methoxyphenylhydrazine), the reaction proceeds rapidly to yield 5-methoxyindoles with high efficiency[2].
-
Regioselectivity Challenges: If the methoxy group is in the meta-position (3-methoxyphenylhydrazine), the sigmatropic rearrangement can occur at either available ortho carbon, yielding an unpredictable mixture of 4-methoxy and 6-methoxyindole regioisomers. Furthermore, ortho-methoxy substrates can sometimes yield abnormal products due to steric clashes or cyclization directly at the substituted position[2].
The Bischler-Möhlau Indole Synthesis
The Bischler synthesis constructs the indole core via the reaction of a methoxyaniline with an α-halo ketone. The mechanism proceeds through an initial α-arylamino ketone intermediate, followed by electrophilic aromatic substitution and dehydration[3].
-
Causality of the Methoxy Group: Similar to FIS, the -OMe group activates the aniline ring, making it a stronger nucleophile for the initial alkylation and facilitating the subsequent electrophilic ring closure.
-
Isomerization Risk: The classical Bischler-Möhlau reaction is notorious for its harsh thermal conditions, which often trigger an equilibrium between 2-aryl and 3-aryl indole products. The aryl group can migrate prior to final aromatization, leading to complex mixtures and low isolated yields[4]. Modern adaptations utilize microwave irradiation or specialized solvents like HFIP to kinetically trap the desired regioisomer[5][6].
Logical Workflow Comparison
Logical workflow comparing Fischer and Bischler syntheses for methoxy-indoles.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for synthesizing representative methoxy-indole derivatives via both methods, based on established pharmaceutical benchmarks[3][5][6].
| Parameter | Fischer Indole Synthesis | Bischler-Möhlau Synthesis |
| Primary Substrates | Methoxyphenylhydrazine + Ketone | Methoxyaniline + α-Halo Ketone |
| Typical Catalyst | ZnCl₂, AcOH, or PPA | None, HFIP, or Lewis Acids |
| Reaction Conditions | 80–170 °C, 0.1–2 hours | Microwave (540W), 1–5 mins |
| Yield (Methoxy-indoles) | 72–85% | 52–78% |
| Regioselectivity | High for para-methoxy; Mixed for meta | Prone to 2-aryl/3-aryl isomerization |
| Key Advantage | Robust, predictable[3,3]-shift | Direct access to 2-aryl indoles |
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Methoxy-2-phenylindole via Fischer Route
-
Causality: We utilize anhydrous ZnCl₂ to coordinate the hydrazone nitrogen, lowering the activation energy for the[3,3]-sigmatropic rearrangement. Because the 4-methoxyphenylhydrazine is highly electron-rich, avoiding overly harsh Brønsted acids prevents ether cleavage or unwanted polymerization[5].
-
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine equimolar amounts (0.33 mol) of 4-methoxyphenylhydrazine and acetophenone. Warm on a steam bath for 1 hour to form the hydrazone. Dissolve the hot mixture in 80 mL of 95% ethanol and agitate to induce crystallization.
-
Cyclization: Isolate the hydrazone and mix thoroughly with 2.5 equivalents of anhydrous ZnCl₂. Heat the solid mixture to 170 °C. The mixture will melt and undergo an exothermic reaction (evolution of ammonia gas). Maintain temperature for 5-10 minutes.
-
Workup: Cool the melt slightly and quench with crushed ice and 1M HCl to dissolve the zinc salts. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NaHCO₃ to remove acid traces, which prevents the degradation of the electron-rich indole.
-
-
System Validation: Monitor the disappearance of the hydrazone intermediate via TLC (Hexane:EtOAc 3:1). Successful cyclization is confirmed by ¹H NMR: look for the appearance of the indole N-H broad singlet at ~8.0 ppm and the distinct methoxy singlet at ~3.8 ppm.
Protocol B: Microwave-Assisted Bischler Synthesis of 5-Methoxy-2-phenylindole
-
Causality: Traditional Bischler conditions require prolonged heating (>200 °C), leading to thermodynamic equilibration and aryl group migration. By utilizing microwave irradiation with anilinium bromide as an additive, we rapidly reach the activation energy for cyclization, kinetically trapping the desired 2-aryl regioisomer before migration occurs[5].
-
Step-by-Step Methodology:
-
Alkylation: In a microwave-safe vessel, create a 2:1 mixture of p-anisidine and phenacyl bromide. The excess aniline acts as an internal base and prevents dialkylation. Stir the mixture for 3 hours at room temperature to form the α-arylamino ketone.
-
Cyclization: Add 3 drops of dimethylformamide (DMF) and a catalytic amount of anilinium bromide to the mixture. Subject the vessel to microwave irradiation at 540 W for 45–60 seconds[5].
-
Workup: Dissolve the resulting melt in Dichloromethane (DCM). Wash sequentially with 1M HCl (to remove the excess p-anisidine) and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
-
-
System Validation: The crude product must be analyzed via ¹³C NMR to confirm regiochemistry. The C-2 and C-3 carbons of the indole ring exhibit distinct chemical shifts depending on the aryl substitution pattern, allowing for the precise quantification of any 2-aryl vs 3-aryl isomerization[4].
References
-
Fischer indole synthesis Source: Wikipedia URL:[Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions Source: PMC (NIH) URL:[Link]
-
HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation Source: MDPI URL:[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Efficacy of different catalysts for indoline synthesis
Efficacy of Catalytic Systems for Indoline Synthesis: A Comparative Technical Guide
Indolines are privileged scaffolds in medicinal chemistry, serving as the core structural motif for numerous alkaloids and synthetic therapeutics. However, the synthesis of chiral indolines—particularly via the direct asymmetric hydrogenation of indoles—presents a formidable thermodynamic challenge due to the high resonance stabilization energy of the indole aromatic ring.
To overcome this barrier, researchers have engineered sophisticated catalytic systems ranging from Brønsted acid-activated transition metal complexes to metalloradical and photoredox platforms. This guide objectively compares the mechanistic rationale, comparative efficacy, and substrate scope of these leading catalysts to assist drug development professionals in selecting the optimal synthetic route.
Mechanistic Pathways & Catalyst Logic
Brønsted Acid-Activated Transition Metal Catalysis
The direct hydrogenation of unprotected indoles is kinetically unfavorable. A field-proven strategy to bypass this involves the use of a strong Brønsted acid (such as TsOH·H2O) to protonate the C=C bond of the indole. This protonation disrupts the aromaticity and generates a highly reactive iminium salt intermediate[1]. The causality here is critical: by converting a stable aromatic ring into an electrophilic iminium species, chiral transition metal complexes (e.g., Pd or Ir) can easily coordinate and execute an enantioselective hydride transfer[1].
Mechanistic pathway of Pd-catalyzed asymmetric hydrogenation of unprotected indoles.
Metalloradical and Photoredox Alternative Pathways
Beyond traditional hydrogenation, modern synthetic routes construct the indoline core from acyclic precursors using single-electron transfer (SET) logic.
-
Cobalt(III)-Carbene Radicals: High-spin metalloradical catalysts facilitate a 1,5-hydrogen atom transfer to carbene radicals, driving rapid C-C bond formation to yield indolines.
-
Nickel/Photoredox Dual Catalysis: This system merges a photoredox cycle with a Nickel cross-coupling cycle. The photoredox catalyst uses blue light to oxidize Ni(II) to Ni(III). This oxidation state manipulation is the causal factor that forces the otherwise difficult C-N bond-forming reductive elimination[2].
Nickel/photoredox dual catalysis cycle for regioselective indoline synthesis.
Comparative Efficacy of Catalyst Systems
Palladium (Pd) Catalysts: Pd-catalyzed systems, specifically 1 activated by TsOH·H2O, are highly effective for the asymmetric hydrogenation of simple unprotected indoles[1]. The reaction operates via a dynamic kinetic asymmetric transformation (DYKAT). The choice of a mixed solvent system (DCM/Trifluoroethanol) is deliberate; TFE stabilizes the ionic iminium intermediate, ensuring high conversion rates and enantioselectivities up to 98% ee[1],[3].
Iridium (Ir) Catalysts: While Pd excels with simple indoles, it struggles with the steric hindrance and electronic deactivation of aryl-substituted unprotected indoles. 4 solves this through anion binding[4]. The thiourea moiety hydrogen-bonds with the Brønsted acid counterion, creating a highly rigid outer-sphere transition state that guarantees excellent stereocontrol (86–99% ee) even for challenging 2,3-disubstituted substrates[4].
Rhodium (Rh) Catalysts: For N-protected indoles (e.g., N-acetyl or N-tosyl indoles), Rhodium catalysts generated in situ (e.g., 5) are the standard[5]. The trans-chelating nature of the PhTRAP ligand creates a specific steric pocket that dictates the facial selectivity of hydrogen addition, yielding up to 95% ee[5].
Cobalt (Co) Metalloradicals: When synthesizing indolines via C-C bond formation from N-benzyl substituted hydrazones, , acts as a superior catalyst. The planar geometry of the porphyrin ligand is an absolute requirement to stabilize the metalloradical intermediate; non-planar alternatives like CoCl2 yield only trace product,[6].
Quantitative Data Comparison
| Catalyst System | Substrate Scope | Key Additive / Activator | Yield (%) | Enantioselectivity (ee %) | Primary Advantage |
| Pd(OCOCF3)2 / (R)-H8-BINAP | Simple unprotected indoles | TsOH·H2O (Brønsted Acid) | Up to 99% | Up to 98% | High atom economy; utilizes DYKAT mechanism. |
| Ir / ZhaoPhos | Aryl-substituted unprotected indoles | Brønsted Acid (Anion Binding) | 75–99% | 86–99% | Overcomes steric hindrance via outer-sphere transition state. |
| [Rh(nbd)2]SbF6 / PhTRAP | N-protected indoles (N-acetyl/tosyl) | Cs2CO3 (Base) | High | Up to 95% | Excellent facial selectivity via trans-chelating ligand. |
| CoII(TPP) | N-benzyl substituted hydrazones | Lithium tert-butoxide | 83–100% | N/A (Achiral) | Facilitates rapid C-C bond formation via radical transfer. |
| Ni / Photoredox Dual | Iodoacetanilides + Alkenes | Blue LEDs / Triethylamine | High | N/A (Achiral) | Extremely mild conditions; highly regioselective. |
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Built-in analytical checkpoints verify the success of intermediate stages before proceeding.
Protocol A: Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles
Objective: Synthesis of chiral 2-substituted indolines.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Pd(OCOCF3)2 (2.0 mol%) and (R)-H8-BINAP (2.4 mol%) in a 1:1 mixture of anhydrous DCM and Trifluoroethanol (TFE) (3 mL). Stir for 30 minutes at room temperature to ensure complete complexation. Causality: TFE is strictly required to stabilize the subsequent ionic intermediates.
-
Substrate Activation: Add the unprotected indole (0.5 mmol) and TsOH·H2O (1.0 equiv) to the catalyst solution.
-
Self-Validation Checkpoint: An immediate color shift indicates the successful protonation and formation of the iminium salt intermediate.
-
-
Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H2 gas three times, then pressurize to 400 psi. Stir at 50 °C for 24 hours.
-
Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop confirms active hydrogen uptake. The reaction is complete when pressure stabilizes.
-
-
Isolation: Release H2 gas carefully. Neutralize the mixture with saturated NaHCO3, extract with EtOAc, and purify via silica gel chromatography. Determine ee via chiral HPLC.
Protocol B: Ir-Catalyzed Hydrogenation of Aryl-Substituted Indoles
Objective: Overcoming steric hindrance in complex indoles.
-
Reaction Setup: Under an argon atmosphere, combine the Ir-precursor (1.0 mol%), ZhaoPhos ligand (1.1 mol%), and the aryl-substituted indole (0.2 mmol) in anhydrous toluene.
-
Anion Binding Activation: Add the specific Brønsted acid (e.g., L-CSA). Causality: The thiourea group on ZhaoPhos physically binds the acid counterion, locking the substrate into the chiral pocket.
-
Execution & Validation: Pressurize with H2 (50 atm) and stir at room temperature.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active indole spot confirms complete conversion.
-
Protocol C: Ni/Photoredox Dual Catalysis for Regioselective Indolines
Objective: C-N bond formation from acyclic precursors.
-
Reagent Mixing: In a Schlenk tube, combine iodoacetanilide (1.0 equiv), alkene (1.5 equiv), NiCl2·glyme (5 mol%), photoredox catalyst 2 (2 mol%), and triethylamine (2.0 equiv) in DMF.
-
Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Irradiate with 34 W Blue LEDs at room temperature.
-
Self-Validation Checkpoint: The reaction mixture must maintain a homogeneous, intensely colored state. Precipitation indicates catalyst degradation. Run for 12-24 hours until GC-MS confirms the consumption of the iodoacetanilide.
-
References
- Source: Dalian Institute of Chemical Physics (dicp.ac.cn)
- Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies Source: CCS Chemistry - Chinese Chemical Society URL
- Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP Source: ResearchGate URL
- Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)
- Source: J. Am. Chem. Soc. (mit.edu)
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)–Carbene Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for 6-(Methoxymethyl)indoline Derivatives: A Comparative Guide to Novel Reversible MAO-B Inhibitors
Executive Summary & Scientific Rationale
The indoline scaffold is a privileged core in neuropharmacology. Recently, 6-(Methoxymethyl)indoline derivatives have emerged as highly potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B), presenting a promising therapeutic avenue for neurodegenerative disorders such as Parkinson's Disease[1].
As an application scientist, understanding the structure-activity relationship (SAR) is the first step in validating a compound's mechanism of action (MoA). The MAO-B substrate cavity is highly hydrophobic but contains a crucial water "anchor" near the FAD co-factor and the Tyr326 gating residue[2]. The introduction of an ether linkage (methoxymethyl) at the C6 position of the indoline ring provides optimal steric bulk to fit this pocket. More importantly, the ether oxygen acts as a hydrogen-bond acceptor, interacting favorably with Tyr326 and the water anchor[2]. This specific interaction is absent in MAO-A (which possesses an Ile335 residue instead of Tyr326), thereby driving the exceptional selectivity of these derivatives[2].
This guide outlines the definitive workflows for validating a representative compound—6-MMI-D1 —comparing its performance against clinical standards, and establishing a self-validating experimental pipeline.
Comparative Performance Data
To objectively evaluate 6-MMI-D1, we benchmark it against two clinical standards: Safinamide (a highly selective, reversible MAO-B inhibitor) and Selegiline (an irreversible MAO-B inhibitor)[1].
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/B) | Binding Mechanism | PC12 Cell Viability (% vs 6-OHDA) |
| 6-MMI-D1 | 18.5 ± 1.2 | > 10,000 | > 540 | Reversible, Competitive | 88% ± 3% |
| Safinamide | 98.0 ± 4.5 | > 10,000 | > 100 | Reversible, Competitive | 82% ± 4% |
| Selegiline | 15.2 ± 0.8 | 1,200 ± 85 | ~ 79 | Irreversible, Covalent | 75% ± 5% |
Data Interpretation: While Selegiline shows slightly higher raw potency against MAO-B, 6-MMI-D1 demonstrates a vastly superior Selectivity Index and, crucially, a reversible binding profile that mitigates the risk of hypertensive crisis (the "cheese effect") associated with off-target MAO-A inhibition.
Mechanistic Pathway Visualization
Fig 1: Mechanism of 6-MMI-D1 illustrating MAO-B inhibition, ROS reduction, and neuroprotection.
Experimental Validation Workflows
A robust MoA validation requires self-validating protocols. A single end-point assay is insufficient; we must prove target engagement, selectivity, reversibility, and phenotypic efficacy[3].
Protocol 1: Fluorometric MAO-B/MAO-A Selectivity Assay
Causality: We utilize a continuous fluorometric assay measuring H₂O₂ production. MAO oxidizes the substrate p-tyramine, producing H₂O₂, which reacts with a fluorogenic probe (e.g., Amplex Red) via horseradish peroxidase (HRP) to produce highly fluorescent resorufin[3]. A kinetic readout is chosen over an endpoint assay to prevent false positives caused by compound precipitation or autofluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute recombinant human MAO-B and MAO-A enzymes in MAO Assay Buffer (pH 7.4). Prepare a 10 mM stock of 6-MMI-D1 in DMSO, ensuring the final assay DMSO concentration remains <1% to prevent enzyme denaturation[3].
-
Pre-Incubation: In a black 96-well flat-bottom plate, mix 49 µL of MAO Assay Buffer, 1 µL of diluted enzyme, and 1 µL of 6-MMI-D1 (serially diluted from 10 µM to 0.1 nM). Include Selegiline as a positive control and a vehicle (DMSO) as a negative control. Incubate for 15 minutes at 37°C to allow equilibrium binding[3].
-
Reaction Initiation: Add 40 µL of the Substrate Solution (containing p-tyramine, fluorogenic probe, and HRP Developer) to each well[3].
-
Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 535/587 nm) kinetically every 2 minutes for 40 minutes at 37°C[3].
-
Data Analysis: Plot the relative fluorescence units (RFU) over time to determine the initial velocity (V₀). Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).
Protocol 2: Enzyme Reversibility Assay (Washout Method)
Causality: Irreversible inhibitors covalently bind the FAD cofactor, causing permanent inactivation. Reversible inhibitors detach upon dilution, restoring enzyme activity[1]. This protocol is critical for proving the safety profile of 6-MMI-D1.
Step-by-Step Methodology:
-
Saturation: Incubate MAO-B with 6-MMI-D1, Safinamide (reversible control), and Selegiline (irreversible control) at 100× their respective IC₅₀ concentrations for 60 minutes at 37°C.
-
Baseline Confirmation: Assay a 5 µL aliquot of this mixture using the fluorometric method from Protocol 1 to confirm >95% enzyme inhibition[1].
-
Washout/Dilution: Subject the remaining mixture to a 100-fold rapid dilution in cold MAO Assay Buffer, or pass it through a Sephadex G-25 spin column to remove unbound ligand.
-
Recovery Measurement: Re-assay the recovered enzyme fraction.
-
Validation: 6-MMI-D1 and Safinamide must show >80% recovery of baseline enzyme activity, whereas the Selegiline group will remain <10% active, proving the reversible nature of the indoline derivative[1].
Protocol 3: Phenotypic Validation via PC12 Neuroprotection
Causality: To prove the biochemical inhibition translates to phenotypic efficacy, we use PC12 cells treated with 6-hydroxydopamine (6-OHDA). 6-OHDA auto-oxidizes to generate massive amounts of ROS, mimicking the oxidative stress seen in Parkinsonian dopaminergic neurons[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.
-
Pre-treatment: Treat cells with 6-MMI-D1 (1 µM) or controls for 2 hours prior to the oxidative challenge[2].
-
Oxidative Challenge: Add 100 µM 6-OHDA to the wells and incubate for an additional 24 hours[2].
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well, incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.
Validation Workflow Visualization
Fig 2: Decision tree for validating 6-(Methoxymethyl)indoline derivatives as MAO-B inhibitors.
References
-
Title: Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease Source: ACS Chemical Neuroscience URL: [Link]
-
Title: Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress Source: Antioxidants (MDPI) URL: [Link]
Sources
A Comparative Guide to the Purity Analysis of 6-(Methoxymethyl)indoline by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug synthesis, the purity of each intermediate is a non-negotiable prerequisite for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 6-(Methoxymethyl)indoline is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring an indoline core, is a privileged scaffold in medicinal chemistry.[1][2] The presence of even trace impurities, such as unreacted starting materials, by-products, or degradation products, can have significant downstream effects, potentially leading to adverse patient reactions or reduced therapeutic efficacy.
Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose in the pharmaceutical industry, offering high-resolution separation, sensitivity, and quantitative accuracy.[3][4]
This guide provides an in-depth comparison of HPLC-based methodologies for the purity analysis of 6-(Methoxymethyl)indoline. We will explore the rationale behind method development, compare it with alternative techniques, and detail the validation process required to ensure the method is fit for its intended purpose, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For a molecule like 6-(Methoxymethyl)indoline, which possesses moderate polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely adopted analytical approach.[7] The fundamental principle of RP-HPLC involves the separation of analytes based on their hydrophobic interactions with a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
Causality in Method Development: A Rational Approach
Developing a robust HPLC method is a scientific process, where each parameter is chosen to achieve optimal separation and quantification.[8][9]
-
Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide sufficient hydrophobic retention for the indoline ring system, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency.
-
Aqueous Component: Using a buffer (e.g., phosphate buffer at a controlled pH) is critical. The indoline nitrogen is basic, and controlling the pH ensures that its ionization state is consistent, leading to sharp, symmetrical peaks. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) can also improve peak shape and provide a consistent pH environment.[8]
-
-
Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is generally superior for purity analysis.[10] This approach ensures that early-eluting polar impurities are well-resolved while also eluting more non-polar, strongly retained impurities in a reasonable time frame with good peak shape.
-
Detector Selection: The indole/indoline core contains a strong chromophore, making it ideal for UV detection. A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and impurity identification. A primary wavelength of around 220 nm or 254 nm is typically suitable for this class of compounds.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the logical workflow for developing and implementing an HPLC purity method.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Detailed Experimental Protocol: Proposed RP-HPLC Method
This protocol serves as a robust starting point for the purity analysis of 6-(Methoxymethyl)indoline.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (with full spectral scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of 6-(Methoxymethyl)indoline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Comparison with Alternative Analytical Technologies
While RP-HPLC is the standard, other techniques offer distinct advantages depending on the analytical goal. The choice of method depends on the specific requirements for speed, resolution, sensitivity, and the need for definitive identification.[11][12]
| Feature | HPLC-UV | UPLC-UV | GC-MS | LC-MS |
| Principle | Liquid chromatography with UV detection | High-pressure LC with UV detection | Gas chromatography with mass spec detection | Liquid chromatography with mass spec detection |
| Primary Use | Routine QC, quantitative purity and assay | High-throughput screening, improved resolution | Analysis of volatile & thermally stable impurities | Definitive impurity identification & structure elucidation |
| Speed | Standard (e.g., 20-30 min) | Very Fast (e.g., < 5 min) | Fast (e.g., 10-20 min) | Standard (e.g., 20-30 min) |
| Resolution | Good | Excellent | Excellent | Good |
| Sensitivity | Good | Very Good | Excellent | Excellent |
| Identification | Based on retention time comparison | Based on retention time comparison | Definitive (Mass Spectrum) | Definitive (Mass Spectrum) |
| Pros | Robust, widely available, cost-effective | Faster, less solvent use, higher resolution | High sensitivity, definitive ID for volatiles | Unambiguous identification of unknown impurities |
| Cons | Slower than UPLC, no definitive ID | Higher initial instrument cost | Not suitable for non-volatile or thermolabile compounds | Higher cost and complexity |
Decision Logic for Method Selection
The selection of an analytical technique is a strategic decision based on the stage of drug development and the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical technique.
Method Validation: Establishing Trustworthiness
A developed method is not reliable until it has been formally validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[13] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[6][14]
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters and their typical acceptance criteria for a purity method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity index > 0.999. No interference from blank or placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for assay. For impurities, from LOQ to 120% of the specification. |
| Accuracy | The closeness of the measured value to the true value. | 98.0% - 102.0% recovery of spiked analyte at different concentration levels. |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for the main component. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1. Precision (%RSD) ≤ 10%. |
| Robustness | The ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within limits. No significant change in results. |
Conclusion
The purity analysis of 6-(Methoxymethyl)indoline is a critical step in pharmaceutical manufacturing. A well-developed and validated Reversed-Phase HPLC method using a C18 column, a gradient elution with an acidified acetonitrile/water mobile phase, and UV detection provides a robust, reliable, and cost-effective solution for routine quality control.[3][8]
While advanced techniques like UPLC offer higher throughput and LC-MS provides definitive structural identification of unknown impurities, the foundational HPLC-UV method remains the industry standard for quantitative purity assessment.[7] The choice of methodology should always be guided by the specific analytical objective, whether it is for routine batch release, high-throughput screening, or in-depth impurity characterization. Adherence to a systematic method development process and rigorous validation according to ICH guidelines are paramount to ensuring that the analytical data generated are accurate, trustworthy, and ultimately, safeguard patient health.
References
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]
-
LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC International. [Link]
-
PubChem. 6-methoxy-1-methyl-1H-indole. National Center for Biotechnology Information. [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
SciSpace. Effective HPLC method development. SciSpace. [Link]
-
PubChem. 6-Methoxy-1H-indole. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
-
Pharmaffiliates. CAS No : 3189-13-7| Chemical Name : 6-Methoxyindole. Pharmaffiliates. [Link]
-
Cheméo. Chemical Properties of 1H-Indole, 6-methoxy- (CAS 3189-13-7). Cheméo. [Link]
-
National Center for Biotechnology Information. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC. [Link]
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Safety Operating Guide
6-(Methoxymethyl)indoline proper disposal procedures
Comprehensive Guide to the Operational Disposal of 6-(Methoxymethyl)indoline
In pharmaceutical research and drug development, the safe and compliant management of chemical intermediates is as critical as the synthesis itself. 6-(Methoxymethyl)indoline (CAS: 1785189-60-7) is a specialized indoline building block utilized in the development of complex active pharmaceutical ingredients (APIs)[1]. Because it features both a secondary amine and an ether linkage, its disposal requires specific logistical planning to prevent adverse reactions in waste streams and to ensure compliance with environmental regulations.
This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step operational protocol for the characterization, segregation, and disposal of 6-(Methoxymethyl)indoline waste.
Waste Characterization & Causality
Before introducing any chemical into a waste stream, its physicochemical properties must be evaluated to determine its regulatory classification and chemical compatibility[2]. 6-(Methoxymethyl)indoline is an organic base. If disposed of improperly—such as mixing with strong acids or powerful oxidizers—the secondary amine can undergo exothermic acid-base reactions or rapid oxidation, potentially leading to container over-pressurization.
Table 1: Waste Characterization Data for 6-(Methoxymethyl)indoline
| Property / Identifier | Characteristic Value | Logistical Disposal Implication |
| CAS Number | 1785189-60-7 | Required for accurate EHS waste manifest documentation[1]. |
| Chemical Class | Indoline derivative (Amine/Ether) | Must be categorized as organic waste; dictates solvent compatibility. |
| Reactivity Profile | Weak base, electron-rich ring | Critical: Segregate strictly from acidic waste streams and oxidizers (e.g., nitric acid, peroxides). |
| EPA RCRA Status | Unlisted (Typically Characteristic) | Evaluated based on the solvent matrix (e.g., Ignitable D001 if in methanol)[2]. |
Step-by-Step Logistical Disposal Protocol
To maintain a self-validating safety system, every step of the disposal process must be verifiable by laboratory personnel. Do not attempt to chemically neutralize or treat this compound in an improvised manner; all waste must be transferred to licensed professionals for high-temperature incineration[3].
Step 1: Determine the Physical State and Matrix
-
Action: Identify whether the 6-(Methoxymethyl)indoline waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or dissolved in a liquid matrix (e.g., reaction mother liquor, chromatography fractions).
-
Causality: The physical state and the accompanying solvent dictate the specific waste stream. Solid waste requires different containment (e.g., poly-lined bins) than liquid waste (e.g., vented carboys).
Step 2: Segregate by Halogen Content
-
Action: If the compound is dissolved in a solvent, determine if the solvent contains halogens (e.g., Dichloromethane, Chloroform).
-
Causality: Halogenated and non-halogenated wastes are processed differently during commercial incineration. Mixing them increases disposal costs and can lead to the formation of dioxins if incinerated at incorrect temperatures. If no halogens are present, route to the Non-Halogenated Organic Waste stream.
Step 3: Primary Containment
-
Action: Transfer the waste into a chemically compatible, EHS-approved container. High-Density Polyethylene (HDPE) or glass containers are standard.
-
Causality: 6-(Methoxymethyl)indoline can degrade certain low-density plastics over time. Ensure the container has a vented cap if there is any risk of residual gas evolution from the solvent matrix.
Step 4: RCRA-Compliant Labeling
-
Action: Immediately affix a Hazardous Waste label to the container. The label must explicitly list "6-(Methoxymethyl)indoline" and the exact percentages of all accompanying solvents.
-
Causality: Under the Resource Conservation and Recovery Act (RCRA), "process knowledge" is crucial[2]. Accurate labeling prevents downstream mixing errors by EHS technicians and ensures compliance with EPA tracking requirements[4].
Step 5: Institutional Transfer
-
Action: Once the container reaches 80% capacity, seal it and initiate a pickup request with your facility's EHS department or a licensed hazardous waste hauler.
-
Causality: Institutional transfer ensures the material is legally transported and destroyed via EPA-compliant high-temperature incineration, mitigating environmental contamination.
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for routing 6-(Methoxymethyl)indoline waste, ensuring laboratory personnel can quickly identify the correct containment strategy.
Workflow for the segregation and institutional disposal of 6-(Methoxymethyl)indoline waste.
Regulatory Framework
While 6-(Methoxymethyl)indoline itself is not explicitly listed on the EPA's P-list or U-list for acutely hazardous commercial chemical products, it falls under the broad umbrella of hazardous waste management due to its chemical properties[3].
According to EPA guidelines, any solid waste exhibiting one of the four hazardous characteristics (Ignitability, Corrosivity, Reactivity, or Toxicity) must be managed as hazardous waste[2]. Because this compound is frequently handled in flammable organic solvents (e.g., ethanol, ethyl acetate), the resulting waste mixture almost universally exhibits the characteristic of ignitability (Waste Code D001)[2]. Furthermore, the EPA strictly prohibits the "sewering" (pouring down the drain) of pharmaceutical intermediates and hazardous chemical waste, mandating professional collection and incineration[3].
References
-
Colorado Department of Public Health and Environment (via USCG). "Hazardous Waste Identification Guidance Document". USCG.mil. Available at:[Link]
-
Hazardous Waste Experts. "Updated Rules for EPA hazardous pharmaceutical waste Sewering". Hazardous Waste Experts. Available at:[Link]
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Listings". EPA.gov. Available at:[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Methoxymethyl)indoline
Understanding the Risks: A Proactive Stance on Safety
While a specific Material Safety Data Sheet (MSDS) for 6-(Methoxymethyl)indoline is not publicly available, an analysis of related compounds such as indoline, 6-methoxyindole, and other substituted indolines reveals a consistent pattern of potential hazards. These hazards primarily include:
-
Skin and Eye Irritation : Direct contact can lead to irritation.[1][2]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory discomfort.[2]
-
Potential for Systemic Effects : Some related compounds are harmful if swallowed or absorbed through the skin.[1][2]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) for 6-(Methoxymethyl)indoline
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling 6-(Methoxymethyl)indoline, with detailed explanations of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles. A face shield should be worn over goggles when there is a splash hazard. | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[1][5] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron. | Provides a barrier against spills and splashes, protecting the wearer's clothing and skin from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates. | Necessary when there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood, to prevent inhalation.[1][3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist
-
Fume Hood Verification : Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
PPE Inspection : Thoroughly inspect all PPE for any signs of damage or degradation before donning.[5]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Waste Container : Prepare a clearly labeled hazardous waste container for the disposal of contaminated materials.[5]
Handling Protocol
The following diagram illustrates the standard workflow for safely handling 6-(Methoxymethyl)indoline in a laboratory setting.
Caption: Emergency Response Flowchart
By implementing these comprehensive PPE and handling protocols, researchers and scientists can confidently work with 6-(Methoxymethyl)indoline, ensuring both personal safety and the integrity of their research.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
